Tris(isopropylcyclopentadienyl) lanthanum
Description
Context of Organolanthanide Complexes
The field of organolanthanide chemistry has evolved significantly since its early days. capes.gov.br The reactivity and catalytic potential of these complexes are vast, driven by the unique properties of lanthanide ions, such as their large ionic radii and strong affinity for oxygen (oxophilicity). wikipedia.org This has led to their use as powerful catalysts in a variety of organic transformations, including hydrogenation, hydroamination, olefin polymerization, and hydroalkoxylation. wikipedia.orgpbworks.com Beyond catalysis, organolanthanide complexes are crucial as electroluminescent materials in photonic and display technologies due to their high color purity and quantum yields. wikipedia.org Research continues to address challenges like their inherent sensitivity to air and moisture and their thermal stability to broaden their application. wikipedia.org
Significance of Cyclopentadienyl (B1206354) Ligands in Lanthanide Coordination
The cyclopentadienyl (Cp) ligand and its substituted derivatives have been fundamentally important in organometallic chemistry since the discovery of ferrocene. acs.org In organolanthanide chemistry, Cp ligands are particularly significant. jyu.fi They coordinate to the lanthanide center through their delocalized π-electron cloud, typically involving all five carbon atoms of the ring (η⁵-coordination). jyu.fi This interaction creates a specific and rigid geometric environment around the metal ion. nih.gov
The versatility of Cp ligands is a key advantage; they can be readily modified with various functional groups. jyu.fi Substituting the basic Cp ring with bulkier groups, such as isopropyl groups, increases the solubility of the resulting complex in hydrocarbon solvents, which is beneficial for catalytic applications. pbworks.com These modifications allow for systematic tuning of the complex's steric and electronic properties, which in turn controls catalytic behavior like selectivity. pbworks.com The unique environment provided by silyl-substituted cyclopentadienyl ligands has even enabled the discovery of lanthanide metals in the rare +2 oxidation state. acs.org The robust crystal field provided by two cyclopentadienyl ligands is also a cornerstone for developing single-molecule magnets (SMMs) based on lanthanides like dysprosium. acs.orgnih.gov
Overview of Tris(isopropylcyclopentadienyl)lanthanum within Homoleptic Organolanthanides
Tris(isopropylcyclopentadienyl)lanthanum, with the chemical formula (C₃H₇C₅H₄)₃La or C₂₄H₃₃La, is a member of the homoleptic class of organolanthanide complexes, meaning all ligands bonded to the central metal atom are identical. rsc.orgereztech.com Homoleptic complexes, such as those with amide or cyclopentadienyl ligands, are a significant subgroup of organolanthanide chemistry. rsc.orgnsf.govresearchgate.net They often serve as valuable precursors and catalysts. pbworks.comnih.gov
Tris(isopropylcyclopentadienyl)lanthanum is a pale yellow-green, viscous, oily liquid that is sensitive to air and moisture. ereztech.comchembk.comthermofisher.com It is insoluble in water but soluble in organic solvents like ether. chembk.comfishersci.com A key application for this compound is as a precursor in Atomic Layer Deposition (ALD) processes for creating high-purity lanthanum oxide (La₂O₃) thin films. google.com These films are used in the semiconductor industry as high-k dielectric layers in memory chips and as optical films. google.com
| Property | Value | Source Index |
|---|---|---|
| Molecular Formula | C₂₄H₃₃La | nih.govcymitquimica.comscbt.com |
| Molecular Weight | ~460.43 g/mol | ereztech.comthermofisher.comnih.gov |
| Appearance | Pale yellow-green oily liquid | ereztech.com |
| CAS Number | 68959-87-5 | ereztech.comcymitquimica.comscbt.com |
| Sensitivity | Air and moisture sensitive | ereztech.comthermofisher.com |
| Boiling Point | 180-195 °C | ereztech.com |
Academic Relevance and Research Trajectories
The academic and industrial interest in Tris(isopropylcyclopentadienyl)lanthanum stems primarily from its utility as a catalyst and a precursor material. chembk.comamericanelements.com As a catalyst, it is explored for its potential in olefin polymerization to produce materials like polymers and elastomers. chembk.com Lanthanide complexes in general, including those with substituted Cp ligands, are effective catalysts for a range of reactions. wikipedia.orgrsc.org Lanthanum(III)-based catalysts, for instance, have shown high efficiency and chemoselectivity in transesterification reactions, which are crucial in organic synthesis. rsc.org
The most prominent research trajectory for Tris(isopropylcyclopentadienyl)lanthanum is its application in materials science, specifically for the deposition of thin films via ALD. google.comstrem.com Its relatively low melting point compared to other lanthanum precursors makes it particularly suitable for this technique. google.com Current research focuses on optimizing preparation methods to achieve the high purity required by the semiconductor industry and further exploring its use in creating advanced electronic and optical components. google.comamericanelements.com
Structure
3D Structure of Parent
Properties
Molecular Formula |
C24H33La |
|---|---|
Molecular Weight |
460.4 g/mol |
IUPAC Name |
lanthanum(3+);2-propan-2-ylcyclopenta-1,3-diene |
InChI |
InChI=1S/3C8H11.La/c3*1-7(2)8-5-3-4-6-8;/h3*3,5,7H,4H2,1-2H3;/q3*-1;+3 |
InChI Key |
KFSPTVZZVIKXHR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=[C-]CC=C1.CC(C)C1=[C-]CC=C1.CC(C)C1=[C-]CC=C1.[La+3] |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Chemistry
Historical Development of Lanthanide Cyclopentadienyl (B1206354) Synthesis
The field of organolanthanide chemistry began in 1954 with the work of Wilkinson and Birmingham, who first described the synthesis of tris(cyclopentadienyl)lanthanide complexes, specifically Ln(C₅H₅)₃ for early lanthanides like Lanthanum, Cerium, Praseodymium, Neodymium, and Samarium. wikipedia.orgacs.org Despite this initial breakthrough, the field saw a period of relative stagnation for about two decades. wikipedia.org This was largely due to the extreme sensitivity of these compounds to moisture and oxygen, which made their isolation and characterization challenging. wikipedia.orgwikipedia.org
A significant advancement occurred in the 1960s with the synthesis of the first divalent organometallic lanthanide complexes, EuCp₂ and YbCp₂, in 1965, using liquid ammonia (B1221849) as a solvent. jyu.fi Further progress in the 1980s involved the use of bulky substituted cyclopentadienyl ligands, which enhanced the stability and solubility of the resulting complexes. pbworks.com Today, an estimated 90% of all organolanthanide complexes incorporate cyclopentadienyl or substituted cyclopentadienyl ligands, highlighting their importance in stabilizing the metal center. wikipedia.orgpbworks.com
General Synthetic Approaches for Organolanthanide Complexes
The synthesis of stable organolanthanide complexes relies on several key strategies. The choice of method often depends on the desired ligands and the properties of the lanthanide starting material.
Salt elimination, or metathesis, is the most common and widely used method for forming lanthanide-carbon bonds. wikipedia.orgpbworks.com This technique involves the reaction of a lanthanide halide, typically LnCl₃, with an alkali metal salt of the desired organic ligand, such as a cyclopentadienyl anion. wikipedia.orgpbworks.com The driving force for the reaction is the formation of a stable, insoluble alkali metal halide (e.g., NaCl, LiCl), which precipitates from the reaction mixture, leaving the desired organolanthanide complex in solution. wikipedia.orgteknokrat.ac.id
This method is versatile and can be used to synthesize a wide range of complexes, from homoleptic tris(cyclopentadienyl) compounds to more complex heteroleptic species. wikipedia.org For instance, lanthanocene chlorides, which are valuable precursors for other derivatives, are prepared by reacting LnCl₃ with two equivalents of a cyclopentadienyl salt. wikipedia.org
General Reaction Scheme for Lanthanocene Chloride Synthesis: LnCl₃ + 2 M(C₅H₅) → (C₅H₅)₂LnCl + 2 MCl (where M = Na, K, etc.) wikipedia.org
These lanthanocene chlorides can then be further functionalized by another salt metathesis reaction with an alkylating or hydriding agent like LiR to form (C₅H₅)₂LnR complexes. wikipedia.org
Protonolysis involves the cleavage of a chemical bond, typically a metal-ligand bond, by an acid (HX). youtube.com In organolanthanide chemistry, this reaction is often used to introduce protic ligands by reacting a precursor complex, such as a lanthanide amide or alkyl, with a weak acid like a terminal alkyne or the cyclopentadiene (B3395910) itself. nsf.gov The reaction proceeds by transferring a proton from the incoming ligand to the departing ligand, which then forms a neutral, volatile byproduct (e.g., an amine or alkane), driving the reaction forward. nsf.govyoutube.com
For example, catalyst activation in some systems proceeds via protonolysis of a metal-amide bond by an amine co-catalyst. nsf.gov This approach is particularly useful for synthesizing complexes with sensitive functional groups that might not be compatible with the more reactive reagents used in salt metathesis.
General Protonolysis Reaction: M-R + HX → M-X + H-R youtube.com
The chemistry of lanthanides is dominated by their stable +3 oxidation state. nsf.gov This makes oxidative addition, a common reaction for d-block transition metals where the metal's oxidation state increases by two, generally inaccessible for La(III) complexes. nsf.govlibretexts.orgiitd.ac.in For a metal already in its highest stable oxidation state, it cannot be further oxidized. iitd.ac.in
Consequently, organolanthanide reactivity is characterized by other pathways, most notably insertion reactions. nsf.govpbworks.com These reactions involve the insertion of an unsaturated molecule, such as an olefin or alkyne, into a metal-ligand bond (e.g., M-H or M-R). pbworks.comethz.ch While crucial for the catalytic applications of organolanthanide complexes (like in polymerization), insertion reactions are typically used for modifying existing complexes rather than for the primary synthesis of the parent cyclopentadienyl compound itself. pbworks.comwikipedia.org
Direct metalation involves the direct reaction of the elemental lanthanide metal with an organic substrate. This method is less common than salt metathesis but can be effective for certain systems. For example, powdered lanthanide metals (Ln = Ho, Er, Tm, Lu) have been shown to react with diphenylmercury (B1670734) in THF to yield LnPh₃(THF)₃ complexes. wikipedia.org
Another related approach is redox-transmetalation, which can be used to synthesize divalent lanthanide complexes directly from the bulk metal. nih.gov This process involves the reductive cleavage of a metal-carbon bond in a less electropositive metal complex (e.g., an organosilver or organomercury compound), leading to the in situ generation and subsequent metalation of the free ligand by the more electropositive lanthanide metal. nih.gov
Specific Synthetic Routes for Tris(isopropylcyclopentadienyl)lanthanum
Tris(isopropylcyclopentadienyl)lanthanum is a key precursor material, particularly for depositing lanthanum oxide thin films using Atomic Layer Deposition (ALD), due to its relatively low melting point. google.com The synthesis of high-purity La(iPrCp)₃ is crucial for these applications. google.com
The most common and industrially relevant synthesis follows the salt metathesis pathway. A typical procedure involves the reaction of anhydrous lanthanum trichloride (B1173362) (LaCl₃) with three equivalents of an alkali metal salt of isopropylcyclopentadiene, such as potassium isopropylcyclopentadienide (K(iPrCp)) or sodium isopropylcyclopentadienide (Na(iPrCp)), in an appropriate organic solvent like THF. wikipedia.orgpbworks.comgoogle.com
A patent for preparing high-purity Tris(isopropylcyclopentadienyl)lanthanum describes a process aimed at overcoming the complexities of prior methods, which often involved inefficient precursor preparation. google.com The optimized process ensures the high purity required by the semiconductor industry. google.com
Table 1: Properties of Tris(isopropylcyclopentadienyl)lanthanum
| Property | Value | Reference(s) |
| Chemical Formula | C₂₄H₃₃La | cymitquimica.comscbt.com |
| Molecular Weight | 460.42 g/mol | cymitquimica.comscbt.com |
| CAS Number | 68959-87-5 | scbt.comamericanelements.com |
| Appearance | Viscous liquid | google.com |
| Melting Point | ~38 °C | google.com |
Preparation from Lanthanum Halide Precursors
The most common route to Tris(isopropylcyclopentadienyl)lanthanum involves the salt metathesis reaction between a lanthanum halide, typically anhydrous lanthanum trichloride (LaCl₃), and a stoichiometric amount of an alkali metal salt of isopropylcyclopentadienide, such as sodium isopropylcyclopentadienide (Na(iPrCp)). The reaction is generally carried out in an anhydrous, aprotic solvent, with tetrahydrofuran (B95107) (THF) being a common choice.
LaCl₃ + 3 Na(iPrCp) → La(iPrCp)₃ + 3 NaCl
A Chinese patent describes a method for preparing high-purity La(iPrCp)₃ by refluxing a liquid phase reaction system containing LaCl₃(THF)ₓ and Na(iPrCp), followed by post-treatment to achieve a product with organic purity exceeding 99.99% and inorganic impurity content below 1 ppm. researchgate.net
Purification Techniques and Considerations (e.g., Vacuum Distillation)
Following the synthesis, the crude product is isolated from the reaction mixture, which contains the desired lanthanum complex, the salt byproduct (e.g., NaCl), and the solvent. After filtration to remove the precipitated salt, the solvent is typically removed under vacuum.
For high-purity applications, such as in the semiconductor industry for the deposition of lanthanum-containing thin films, further purification is essential. Vacuum distillation or sublimation is a common technique for purifying volatile organometallic compounds like Tris(isopropylcyclopentadienyl)lanthanum. This method relies on the principle that the desired compound has a higher vapor pressure than any non-volatile impurities.
The crude product is heated under high vacuum, causing it to sublime or distill, and the purified compound is then condensed on a cold surface, leaving behind less volatile impurities. The lower melting point of Tris(isopropylcyclopentadienyl)lanthanum compared to other typical lanthanum precursors makes it particularly suitable for this purification method and for applications like Atomic Layer Deposition (ALD).
Ligand Design Strategies and Their Impact on Synthesis
The choice of ligands in organometallic chemistry is a powerful tool for modulating the properties of the resulting metal complex. In the case of Tris(isopropylcyclopentadienyl)lanthanum, the nature of the cyclopentadienyl ligand and the presence of any ancillary ligands have a profound impact on the synthesis, stability, and reactivity of the compound.
Role of Isopropyl Substitution on Cyclopentadienyl Ligand
The substitution of isopropyl groups onto the cyclopentadienyl (Cp) ring plays a significant role in the properties of the resulting lanthanum complex. Alkyl groups, such as isopropyl, are generally electron-donating. This electronic effect increases the electron density on the cyclopentadienyl ring, which in turn enhances the electron-donating ability of the ligand towards the lanthanum center. This can lead to a more stable metal-ligand bond.
Furthermore, the isopropyl groups introduce considerable steric bulk around the lanthanum center. This steric hindrance can influence the coordination number and geometry of the complex, preventing the coordination of additional ligands or solvent molecules. The paddle-wheel-like arrangement of isopropyl groups can effectively shield the metal center, which can impact its reactivity.
Steric and Electronic Effects of Ligand Modification
The modification of ligands, in this case, the substitution on the cyclopentadienyl ring, has both steric and electronic consequences that are often intertwined.
Electronic Effects: The electronic nature of the substituent modifies the electron density at the metal center. Alkyl groups like isopropyl are electron-releasing through an inductive effect, making the cyclopentadienyl ligand a stronger electron donor compared to the unsubstituted Cp ligand. This increased electron density on the lanthanum can influence the reactivity of the complex, for instance, by making the metal center more susceptible to oxidation or by affecting its Lewis acidity. The Tolman Electronic Parameter (TEP) is a scale used to quantify the electron-donating or -withdrawing ability of ligands, though it is most commonly applied to phosphine (B1218219) ligands. For substituted cyclopentadienyl ligands, a similar trend is observed where more electron-donating groups lead to a more electron-rich metal center.
Comparison with Other Substituted Cyclopentadienyl Ligands (e.g., Trimethylsilyl)
A useful comparison can be drawn between the isopropylcyclopentadienyl ligand and another commonly used bulky ligand, the trimethylsilylcyclopentadienyl (Cp') ligand (C₅H₄SiMe₃).
| Ligand Property | Isopropylcyclopentadienyl (iPrCp) | Trimethylsilylcyclopentadienyl (Cp') |
| Substituent | Isopropyl (-CH(CH₃)₂) | Trimethylsilyl (B98337) (-Si(CH₃)₃) |
| Electronic Effect | Strong electron-donating (inductive) | Weaker electron-donating, can have π-accepting character via d-orbital participation |
| Steric Bulk | Significant | Very significant |
The trimethylsilyl group is also sterically demanding, but its electronic effects are more complex than those of a simple alkyl group. While the silicon atom is less electronegative than carbon, leading to some electron donation, the presence of empty d-orbitals on silicon allows for potential π-backbonding from the metal, an effect not present with the isopropyl group.
Research on lanthanide complexes with trimethylsilyl-substituted cyclopentadienyl ligands has shown that this ligand environment can stabilize unusual oxidation states, such as Ln²⁺, for all lanthanides (except the radioactive promethium). acs.org The ligand field created by three cyclopentadienyl ligands places the d₂² orbital at a sufficiently low energy to be populated, leading to 4fⁿ5d¹ electronic configurations. acs.org While direct comparative studies on the reactivity of La(iPrCp)₃ and La(Cp')₃ are scarce, the differences in the electronic nature of the isopropyl and trimethylsilyl substituents would be expected to lead to variations in their redox properties and Lewis acidity.
Ancillary Ligand Frameworks in Organolanthanide Synthesis
While homoleptic complexes like Tris(isopropylcyclopentadienyl)lanthanum, containing only one type of ligand, are well-known, the introduction of ancillary (or auxiliary) ligands can further tune the properties of the complex. In organolanthanide chemistry, ancillary ligands can be used to modify the steric and electronic environment around the metal center, leading to changes in solubility, stability, and catalytic activity.
For tris(cyclopentadienyl)lanthanide complexes, the coordination sphere is often considered saturated. However, for the larger, early lanthanides like lanthanum, the accommodation of an additional, neutral donor ligand is possible, especially if the cyclopentadienyl ligands are not excessively bulky. For instance, Tris(cyclopentadienyl)lanthanum can form adducts with Lewis bases like THF or isonitriles. A study on trivalent f-elements with cyclopentadienyl and cyclohexylisonitrile ligands showed that the large La(III) ion could form a bis-adduct, (Cp)₃La(C≡NCy)₂, where the three Cp ligands are in a trigonal plane and the two isonitrile ligands occupy the axial positions. wikipedia.org
In cases where fewer than three cyclopentadienyl ligands are present, the ancillary ligand framework becomes even more critical in defining the chemistry of the complex. A wide variety of ancillary ligands have been used in organolanthanide chemistry, including:
Other Cyclopentadienyl Derivatives: Heteroleptic complexes containing different substituted Cp ligands can be synthesized.
Amide Ligands: Ligands such as bis(trimethylsilyl)amide, [N(SiMe₃)₂]⁻, are commonly used due to their steric bulk and well-defined coordination chemistry.
Alkoxide and Aryloxide Ligands: These can provide steric bulk and have tunable electronic properties based on the substituents on the organic group.
Alkyl and Aryl Ligands: These form the basis for many catalytic applications, particularly in polymerization.
The choice of these ancillary ligands is crucial for creating complexes with specific reactivity, for example, by leaving a coordination site open for substrate binding in a catalytic cycle.
Advanced Structural Elucidation and Bonding Characterization
Coordination Environment of Lanthanum(III) Centers
The Lanthanum(III) ion is a hard Lewis acid with a large ionic radius and a preference for electrostatic, non-directional bonding. liverpool.ac.uk This nature dictates that steric factors, rather than covalent orbital interactions, are the primary determinants of the coordination geometry in its complexes. liverpool.ac.uk In organometallic compounds such as Tris(isopropylcyclopentadienyl)lanthanum, the interaction is between the La³⁺ ion and the anionic cyclopentadienyl (B1206354) rings. wikipedia.org The chemistry of such compounds is marked by high reactivity and sensitivity to air and moisture. wikipedia.org
A defining characteristic of lanthanide chemistry is the tendency of the metal ions to exhibit high coordination numbers, typically greater than six. liverpool.ac.uknumberanalytics.comacademie-sciences.fr This is a direct consequence of their large ionic radii, which allows for the accommodation of a greater number of ligands in the primary coordination sphere. academie-sciences.fracs.org For lanthanum, coordination numbers of 9, 10, and 11 have been observed in various complexes. academie-sciences.fracademie-sciences.fr For instance, the hydrated nitrate (B79036) salt [La(NO₃)₃(H₂O)₅]·H₂O features an 11-coordinate lanthanum center. academie-sciences.fracademie-sciences.fr
The coordination number in a specific complex is governed by the balance between the electrostatic attraction of the ligands to the metal center and the steric repulsion between the ligands themselves. academie-sciences.fr Ligands with small donor atoms and minimal steric bulk tend to result in high coordination numbers, a situation referred to as first-order crowding. academie-sciences.fr Conversely, very bulky ligands, such as those with large silyl (B83357) or tert-butyl substituents, can lead to unusually low coordination numbers due to significant inter-ligand repulsions, known as second-order crowding. academie-sciences.fracademie-sciences.fr
The properties of lanthanide complexes are influenced by the ligand field, which is the electrostatic field generated by the surrounding ligands. nih.govnih.govacs.org This field removes the degeneracy of the 4f orbitals, leading to energy level splitting. nih.govacs.orgacs.org However, due to the effective shielding of the 4f electrons by the filled 5s and 5p orbitals, these ligand field effects are considerably weaker than in d-block transition metal complexes. nih.govacs.orgsoton.ac.uk
The geometry of the ligand arrangement dictates the symmetry and strength of this field. nih.gov The splitting of energy levels is a sensitive function of the coordination polyhedron's geometry, the nature of the ligand donor atoms, and any interactions with solvent molecules. nih.govacs.orgsoton.ac.uk While organolanthanide complexes often adopt irregular geometries, specific polyhedra are associated with certain coordination numbers; for example, a tricapped trigonal prismatic structure is common for 9-coordinate species, while square antiprismatic or dodecahedral geometries are seen for 8-coordinate complexes. academie-sciences.frresearchgate.netresearchgate.net For Tris(isopropylcyclopentadienyl)lanthanum, the three bulky isopropylcyclopentadienyl ligands arrange themselves around the central La(III) ion to minimize steric hindrance, creating a specific ligand field that defines its electronic properties.
Spectroscopic Investigations of Molecular and Electronic Structures
A suite of spectroscopic techniques is employed to probe the molecular and electronic structures of Tris(isopropylcyclopentadienyl)lanthanum, providing insights that complement diffraction data. wikipedia.org
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is a fundamental tool for characterizing organometallic compounds. acs.org It provides information on the bonding within the ligands and between the metal and the ligands. researchgate.net For Tris(isopropylcyclopentadienyl)lanthanum, IR spectra show characteristic bands for the isopropylcyclopentadienyl ligands, including C-H and C-C stretching and bending modes. acs.org The metal-ring skeletal vibrations, which occur at lower frequencies, can offer insight into the strength of the La-cyclopentadienyl bond. acs.org
In situ IR spectroscopy is a particularly powerful method for analyzing surface chemistry, allowing for the real-time monitoring of species adsorbed on a surface under reaction conditions. nih.govacs.orgrsc.org This technique can provide detailed information about the orientation, coordination, and bonding of surface species, which is crucial for understanding the application of compounds like Tris(isopropylcyclopentadienyl)lanthanum as precursors in materials science. researchgate.net
Table 1: Typical Infrared (IR) Frequencies for Cyclopentadienyl (Cp) Ligands in Organometallic Complexes
| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Description |
|---|---|---|
| C-H stretch | 3100 - 3000 | Stretching of C-H bonds on the cyclopentadienyl ring. |
| C-C stretch | 1450 - 1400 | Stretching of C-C bonds within the ring. |
| C-H in-plane bend | 1150 - 1000 | Bending of C-H bonds within the plane of the ring. |
| C-H out-of-plane bend | 850 - 750 | Bending of C-H bonds out of the plane of the ring. |
Note: The exact frequencies for Tris(isopropylcyclopentadienyl)lanthanum will also include vibrations from the isopropyl groups.
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the structural elucidation of organometallic compounds in both solution and the solid state. numberanalytics.comnumberanalytics.comrsc.org Since the Lanthanum(III) ion has a 4f⁰ electronic configuration, it is diamagnetic. This results in sharp NMR signals with no paramagnetic shifting or broadening, making NMR spectroscopy particularly well-suited for the structural analysis of its complexes. acs.orgineosopen.org
The ¹H NMR spectrum is routinely used to confirm the identity and purity of Tris(isopropylcyclopentadienyl)lanthanum, with signals corresponding to the protons of the isopropyl group and the cyclopentadienyl ring. intatrade.deereztech.comthermofisher.comthermofisher.in Solid-state NMR can provide further structural details, especially for materials in a polymeric or supported state, offering insight into the local environment of the lanthanum center. rsc.orgnih.gov
Table 2: Predicted ¹H NMR Data for Tris(isopropylcyclopentadienyl)lanthanum
| Proton Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| -CH(CH₃)₂ | ~ 2.5 - 3.5 | Septet | 3H |
| -CH(CH₃ )₂ | ~ 1.0 - 1.3 | Doublet | 18H |
Note: These are approximate values; actual shifts depend on the solvent and other experimental conditions.
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons. acs.orgyoutube.com The Lanthanum(III) ion, with its f⁰ electronic configuration, is diamagnetic and therefore EPR-silent. researchgate.net Consequently, Tris(isopropylcyclopentadienyl)lanthanum cannot be studied directly by EPR spectroscopy.
However, EPR is an invaluable tool for investigating the paramagnetic analogues within the lanthanide series, such as complexes of Cerium(III) (f¹), Neodymium(III) (f³), and Samarium(III) (f⁵). rsc.orgnih.gov In such studies, the lanthanum complex serves as a crucial diamagnetic reference. ineosopen.org Advanced pulsed EPR techniques, like Hyperfine Sublevel Correlation (HYSCORE) spectroscopy, performed on paramagnetic [Ln(CpR)₃] complexes can probe the hyperfine interactions between the electron spin on the metal and the ligand nuclei (e.g., ¹³C and ¹H). rsc.orgrsc.org These measurements provide a direct map of the spin density distribution and quantify the degree of covalency in the metal-carbon bonds, offering fundamental insights into the electronic structure and bonding across the organolanthanide series. acs.orgresearchgate.netrsc.org
X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Chemical State Analysis in Films
X-ray Photoelectron Spectroscopy (XPS) is a powerful surface-sensitive analytical technique used to determine the elemental composition, empirical formula, and chemical and electronic states of the elements within a material. researchgate.net In the context of films derived from Tris(isopropylcyclopentadienyl)lanthanum, XPS is crucial for characterizing the resulting lanthanum-based layers, typically lanthanum oxide (La₂O₃) or lanthanum silicate (B1173343).
Studies on thin films deposited using Tris(isopropylcyclopentadienyl)lanthanum as a precursor reveal that XPS is instrumental in verifying the film's chemical nature. aip.org The high reactivity of lanthanum means it is typically found in an oxidized state in these films. thermofisher.com XPS analysis of the La 3d region shows well-separated spin-orbit components (3d₅/₂ and 3d₃/₂), which are further split by multiplet splitting. thermofisher.com This splitting is sensitive to the chemical environment of the lanthanum atom. For instance, after annealing treatments, shifts in the La 3d spectra can indicate changes in the chemical bonding state, such as the formation of lanthanum silicate due to silicon diffusion from the substrate. aip.org
The O 1s spectrum is also a key diagnostic region. In films grown from La(iPrCp)₃, the O 1s peak can be deconvoluted to distinguish between different oxygen species. Analysis has shown that oxygen can exist as O²⁻ anions bonded to lanthanum (indicative of La₂O₃) and as oxygen in hydroxide (B78521) (OH)⁻ groups, which may arise from reactions with moisture or residual reactants. researchgate.netlmaleidykla.lt Thermal treatments, such as rapid thermal annealing (RTA), can trigger the transformation of lanthanum hydroxide to lanthanum oxide, a process observable through changes in the O 1s spectra. aip.orgresearchgate.netlmaleidykla.lt
XPS is also vital for detecting impurities. Carbon is a common impurity in films grown by metal-organic chemical vapor deposition (MOCVD) using organometallic precursors like La(iPrCp)₃. XPS can quantify the atomic concentration of this residual carbon, which can be reduced through post-deposition annealing. aip.orgresearchgate.net Furthermore, XPS depth profiling, which involves sputtering away layers of the film, can reveal the distribution of elements and the chemistry of buried interfaces. nih.govmdpi.com
Table 1: Representative XPS Binding Energies for Lanthanum Compounds This table provides typical binding energy values for interpreting XPS data of lanthanum-containing films. Actual values can vary based on experimental conditions and instrument calibration.
| Chemical State | La 3d₅/₂ Binding Energy (eV) | O 1s Binding Energy (eV) | Citation(s) |
|---|---|---|---|
| La₂O₃ | 834.5 | ~528.6 | thermofisher.com |
| La(OH)₃ | 834.7 | >530 | thermofisher.com |
| La₂(CO₃)₃ | 835.0 | >531 | thermofisher.com |
Auger Electron Spectroscopy (AES) for Film Composition
Auger Electron Spectroscopy (AES) is another surface analysis technique used to determine the elemental composition of a sample's surface. It is particularly useful for depth profiling to understand the compositional uniformity of thin films.
In the analysis of lanthanum oxide films deposited using Tris(isopropylcyclopentadienyl)lanthanum, AES depth profiling provides quantitative information about the concentration of lanthanum, oxygen, carbon, and silicon as a function of depth. researchgate.net Research has shown that for films deposited with La(iPrCp)₃ and water as a reactant, carbon impurity concentrations can be below 1 atomic percent. researchgate.net AES is used to track how these carbon levels change with deposition temperature and post-annealing conditions. researchgate.net For example, it was observed that using H₂O as the reactant for deposition resulted in the lowest carbon incorporation compared to using O₂ or NH₃. researchgate.net
AES depth profiles can also reveal the behavior of other elements. Following high-temperature annealing, AES has been used to observe the diffusion of silicon from the substrate into the lanthanum oxide film, sometimes leading to silicon pile-up at the surface, depending on the annealing atmosphere (e.g., O₂ vs. N₂). researchgate.net
Photoionization Time-of-Flight Mass Spectrometry (PI-TOF-MS) for Gas-Phase Species Identification
Photoionization Time-of-Flight Mass Spectrometry (PI-TOF-MS) is an advanced analytical method for the real-time detection of gas-phase species. helmholtz-munich.de It employs soft ionization techniques, such as single-photon ionization (SPI) or resonance-enhanced multiphoton ionization (REMPI), which minimize the fragmentation of molecules upon ionization. helmholtz-munich.denih.gov This "soft" ionization is highly advantageous for identifying the molecular ions of precursors and their decomposition byproducts in complex gas mixtures, such as those present during chemical vapor deposition (CVD) or atomic layer deposition (ALD) processes. helmholtz-munich.de
The combination with a time-of-flight (TOF) mass analyzer allows for the rapid generation of complete mass spectra with high time resolution. helmholtz-munich.de While specific studies applying PI-TOF-MS directly to the gas-phase analysis of Tris(isopropylcyclopentadienyl)lanthanum are not prominently documented in the reviewed literature, the technique is ideally suited for such an application. It could be used to monitor the vapor of the La(iPrCp)₃ precursor entering the reaction chamber and to identify the gas-phase species that are formed during its thermal decomposition. This would provide critical insights into the reaction mechanisms that lead to film growth, helping to optimize deposition processes by understanding the formation of intermediate species and potential impurities.
Theoretical and Computational Probing of Structure and Bonding
Density Functional Theory (DFT) for Ground State Structures and Interactions
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic structure, geometry, and bonding properties of molecules, including complex organometallic compounds like Tris(isopropylcyclopentadienyl)lanthanum. cnr.itresearchgate.net DFT calculations allow for the prediction of ground-state structures and the nature of interactions between the central metal atom and its ligands, which can be compared with experimental data from techniques like X-ray crystallography.
For related lanthanide complexes, DFT calculations have successfully reproduced experimentally observed structural features, such as the pyramidal coordination geometry around the lanthanide center. researchgate.net These computational models can elucidate subtle intramolecular interactions, such as agostic interactions, where a C-H or Si-C bond interacts with the electron-deficient metal center. DFT studies on similar systems have shown significant participation of the lanthanum 5d orbitals in the bonding with the ligands, indicating a degree of covalency in the metal-carbon bonds. researchgate.net
The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set. researchgate.net For lanthanide complexes, this choice is particularly critical due to the complex electronic structure involving f-orbitals and relativistic effects. cnr.it
Functionals: A variety of functionals are used, ranging from generalized gradient approximation (GGA) functionals to hybrid functionals, which mix a portion of exact Hartree-Fock exchange. The B3PW91 hybrid functional, for example, has been successfully used to study the structure of related lanthanide silylalkyl complexes. researchgate.net Benchmark studies are often performed to determine the most suitable functional for a specific property of interest, such as binding energies. nih.gov
Basis Sets: The basis set describes the atomic orbitals used in the calculation. For heavy elements like lanthanum, it is common to use effective core potentials (ECPs) for the core electrons to reduce computational cost and implicitly include relativistic effects. The valence electrons are then described by more extensive basis sets. Property-optimized Gaussian basis sets, such as the augmented def2-SVPD, def2-TZVPPD, and def2-QZVPPD series, have been specifically developed for lanthanides to provide a balanced description of their properties. dntb.gov.uanih.gov All-electron basis sets incorporating relativistic effects, such as those using the Douglas-Kroll-Hess (DKH) Hamiltonian, are also employed for higher accuracy. researchgate.net
Table 2: Common Basis Sets and Functionals in DFT Studies of Lanthanide Complexes
| Category | Examples | Description | Citation(s) |
|---|---|---|---|
| Functionals | B3LYP, B3PW91, PBE0 | Hybrid functionals that often provide a good balance of accuracy for geometries and energies. | researchgate.netresearchgate.net |
| Basis Sets (ECP) | def2-SVPD, def2-TZVPPD | Effective Core Potential basis sets of split-valence and triple-zeta quality, often augmented with polarization and diffuse functions for accuracy. | dntb.gov.uanih.gov |
| Basis Sets (All-Electron) | cc-pVnZ-DK3 | Correlation-consistent basis sets that include relativistic effects via the Douglas-Kroll-Hess Hamiltonian for high-accuracy calculations. | researchgate.net |
Periodic Boundary Conditions (PBC) are a computational method used in DFT to simulate systems with translational symmetry, such as crystals, surfaces, and interfaces. nih.govstackexchange.com In a PBC calculation, a fundamental unit cell containing a set of atoms is defined, and this cell is then treated as if it is infinitely repeated in one, two, or three dimensions. nih.govyoutube.com This approach is essential for modeling the deposition of a thin film from a precursor like Tris(isopropylcyclopentadienyl)lanthanum onto a crystalline substrate.
By applying PBC, the properties of a macroscopic, extended system can be calculated by only considering the atoms within the single unit cell, making the computation feasible. wien2k.at This methodology is ideal for investigating the interactions at the film-substrate interface, studying the structure of the deposited film itself, or understanding how precursor molecules adsorb and react on the surface. Plane-wave basis sets are naturally suited for and commonly used in calculations that employ periodic boundary conditions. nih.gov
Quantum Theory of Atoms in Molecules (QTAIM) for Metal-Ligand Interactions
The Quantum Theory of Atoms in Molecules (QTAIM) offers a rigorous framework for analyzing chemical bonding based on the topology of the electron density (ρ(r)). amercrystalassn.orgwiley-vch.de This method partitions a molecule into atomic basins, and the interactions between these basins are characterized by critical points in the electron density. A key feature is the bond path, a line of maximum electron density linking two chemically bonded nuclei, which serves as a universal indicator of a chemical bond. wiley-vch.de
In the context of lanthanide-cyclopentadienyl complexes, QTAIM analysis consistently characterizes the metal-ligand interactions as predominantly ionic or closed-shell interactions. nih.govmuni.cz This is indicated by the properties at the bond critical point (BCP) between the lanthanum atom and the carbon atoms of the cyclopentadienyl rings. The analysis typically reveals a low value of electron density (ρ) and a positive value for its Laplacian (∇²ρ > 0) at the BCP. A positive Laplacian signifies that charge is depleted in the internuclear region, which is characteristic of ionic bonds, hydrogen bonds, and van der Waals interactions, rather than covalent (shared) interactions where charge is accumulated (∇²ρ < 0). muni.cz
For complexes analogous to tris(isopropylcyclopentadienyl)lanthanum, QTAIM results point to interactions of comparable strength between the metal center and the anionic cyclopentadienyl ligands. nih.gov The model provides a quantum mechanical basis for the largely electrostatic nature of bonding that is a hallmark of lanthanide chemistry. alchemyst.co.uk
Natural Bond Orbital (NBO) Analysis for Bonding Characterization
Natural Bond Orbital (NBO) analysis translates complex wavefunctions into the familiar language of Lewis structures, lone pairs, and orbital interactions. wikipedia.orgresearchgate.net It provides a quantitative description of bonding in terms of localized orbitals and examines delocalization effects through second-order perturbation theory, which evaluates the energetic significance of donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals. wikipedia.orgwisc.edu
Spin-Orbit Coupling Considerations in Electronic Structure Calculations
Spin-orbit coupling (SOC) is a relativistic effect that describes the interaction between an electron's spin angular momentum and its orbital angular momentum. hepvs.ch In the lanthanide series, SOC is a dominant electronic interaction, second only to inter-electronic repulsion, and its magnitude increases significantly with atomic number. hepvs.chresearchgate.net This effect is responsible for splitting the free-ion Russell-Saunders terms (²S+¹L) into distinct J-multiplets (²S+¹L_J), which are further split by the ligand field. researchgate.netwiley-vch.de The consideration of SOC is therefore crucial for accurately describing the magnetic properties and electronic spectra of most lanthanide complexes. rsc.orgchemrxiv.org
However, for tris(isopropylcyclopentadienyl)lanthanum, the central metal ion is La(III). Lanthanum(III) has an electronic configuration of [Xe]4f⁰, meaning it has no electrons in its 4f shell. researchgate.net Consequently, there is no orbital or spin angular momentum arising from the f-electrons. As a result, the effects of spin-orbit coupling on the lanthanum ion itself are absent. The complex is diamagnetic, and its electronic structure is much simpler to calculate compared to its f-electron-containing counterparts. While SOC can still have minor indirect influences, it is not a primary consideration in the electronic structure calculations for La(III) complexes in the way it is for other lanthanides like terbium or dysprosium. rutgers.educhemrxiv.org
Comparative Structural Analysis with Other Lanthanide and Actinide Complexes
Comparing the structure of tris(isopropylcyclopentadienyl)lanthanum with other f-element complexes provides critical insights into periodic trends in bonding, size, and orbital contributions.
Comparison with Divalent and Trivalent Lanthanides
A defining feature of the trivalent lanthanide series is the "lanthanide contraction," the steady decrease in ionic radii with increasing atomic number from lanthanum to lutetium. nih.govacs.org This contraction directly influences the structural parameters of isostructural series of complexes. In tris(cyclopentadienyl) and related complexes, the metal-carbon bond distances show a corresponding decrease across the series. nih.govrsc.org As the inaugural and largest member of the trivalent series, tris(isopropylcyclopentadienyl)lanthanum exhibits the longest Ln-C bonds.
Divalent lanthanide ions (e.g., Sm²⁺, Eu²⁺, Yb²⁺) are significantly larger than their trivalent counterparts. Consequently, organometallic complexes featuring divalent lanthanides have considerably longer and weaker metal-ligand bonds. researchgate.net
| Complex | Ln Ion | Ionic Radius (CN=8, pm) | Average Ln–C(Cp) Bond Length (Å) | Reference |
|---|---|---|---|---|
| [La(Cp'')2(μ-I)]2 | La³⁺ | 116 | 2.755 | rsc.org |
| (Cp)3Pr | Pr³⁺ | 112.6 | 2.80 | nih.gov |
| (Cp)3Nd | Nd³⁺ | 110.9 | 2.78 | nih.gov |
| (Cp)3Sm | Sm³⁺ | 107.9 | 2.75 | organic-chemistry.org |
| [Ce(Cp'')2(μ-I)]2 | Ce³⁺ | 114.3 | 2.738 | rsc.org |
| [Lu(COT'')2]- | Lu³⁺ | 97.7 | 2.609 | rsc.org |
Note: Data is for analogous cyclopentadienyl (Cp) or substituted Cp complexes to illustrate the trend. Cp'' = {C5H3(SiMe3)2-1,3}⁻, COT'' = 1,4-bis(trimethylsilyl)cyclooctatetraenyl. Ionic radii are from standard sources.
Analysis of Metal-Ligand Interactions across the Lanthanide Series
The nature of the metal-ligand bond remains predominantly ionic across the entire lanthanide series. alchemyst.co.uk The primary interaction is electrostatic between the Ln³⁺ cation and the anionic cyclopentadienyl ligands. However, subtle trends in bonding are observed. As the lanthanide contraction progresses, the shrinking ionic size leads to an increase in the charge density of the cation. This results in progressively shorter and stronger electrostatic interactions. While the involvement of 4f orbitals in covalent bonding is negligible for all lanthanides, the contribution of the outer valence 5d and 6s orbitals to covalent interactions may vary slightly across the series, though this effect is minor compared to the dominant ionic character. nih.govrutgers.edu
Comparison with Actinide Organometallics
The comparison between lanthanide and actinide organometallic complexes reveals fundamental differences in their electronic structures and bonding. vedantu.comunacademy.com While lanthanide-ligand bonds are overwhelmingly ionic due to the core-like, non-bonding nature of the 4f orbitals, the 5f orbitals of the early actinides (e.g., U, Np, Pu) are more radially extended and energetically accessible for bonding. rutgers.edursc.org
This leads to a significantly greater degree of covalency in actinide-ligand bonds compared to their lanthanide counterparts. nih.govnorthwestern.edu In isostructural complexes, such as those with cyclopentadienyl ligands, this increased covalency manifests in several ways:
Shorter Bonds: An-C bonds are often shorter than expected based on ionic radii alone, indicating a covalent contribution that strengthens and shortens the bond. northwestern.eduacs.org
Orbital Mixing: Theoretical analyses like NBO and QTAIM show significant 5f orbital participation in the bonding of actinide complexes, a feature absent in lanthanide analogues. nih.govacs.org
Different Reactivity: The presence of covalent character and accessible f-orbitals imparts different reactivity patterns to organoactinide complexes compared to organolanthanides. researchgate.net
| Complex Type | M-C(Cp) Distance (Å) for La(III) | M-C(Cp) Distance (Å) for U(III) | M-C(Cp) Distance (Å) for Pu(III) | Key Observation | Reference |
|---|---|---|---|---|---|
| (Cp)3M(CNCy) | ~2.82 | ~2.78 | ~2.77 | An-C bonds are shorter despite larger An³⁺ radii, indicating covalency. | nih.gov |
| [M(Cp*)2(dddt)]- | - | 2.738 | - | U-C distance is shorter than expected from a purely ionic model. | acs.org |
Note: Data is for analogous cyclopentadienyl (Cp), substituted Cp, or other relevant complexes to facilitate comparison. CNCy = cyclohexylisonitrile, dddt = 5,6-dihydro-1,4-dithiin-2,3-dithiolate.*
This comparative analysis underscores that while tris(isopropylcyclopentadienyl)lanthanum is a canonical example of ionic f-element organometallic chemistry, its actinide analogues represent a more complex bonding paradigm where f-orbital covalency plays a defining role.
Reaction Mechanisms and Pathways
Photodissociation and Photofragmentation Mechanisms in Gas Phase
The photofragmentation of gas-phase La(iPrCp)₃ is characterized by complex reaction pathways that are initiated by photoexcitation. These pathways involve the cleavage of the metal-ligand bonds and the decomposition of the isopropylcyclopentadienyl (iPrCp) ligands themselves. Two primary competing reaction pathways have been identified: intact ligand stripping and ligand cracking within the metal-ligand complex. acs.orgresearchgate.net The initiation of both these pathways is attributed to a ligand-to-metal charge transfer (LMCT) process upon photoexcitation. acs.orgresearchgate.net
Experimental Investigation via Photoionization Time-of-Flight Mass Spectrometry
Photoionization time-of-flight mass spectrometry (PI-TOF-MS) has been a pivotal experimental technique for elucidating the photofragmentation mechanisms of La(iPrCp)₃. acs.orgresearchgate.netacs.org This method allows for the identification of the various charged fragments produced upon laser-induced dissociation of the parent molecule.
In a typical experimental setup, La(iPrCp)₃ is sublimated and introduced into the photoionization chamber of a TOF mass spectrometer. A high-intensity laser, often a Nd:YAG laser, is used to induce both fragmentation and ionization of the gas-phase molecules. The resulting ions are then accelerated and their mass-to-charge ratios are determined by their flight time to the detector.
Experimental PI-TOF-MS studies on lanthanide tris(isopropylcyclopentadienyl) (B14800252) complexes, including the lanthanum analogue, have revealed two major competing reaction pathways. acs.orgresearchgate.net The first is the sequential loss of intact isopropylcyclopentadienyl (iPrCp) ligands. The second, and more complex, pathway involves the "cracking" of the ligand itself while it is still coordinated to the lanthanum center. acs.orgresearchgate.net This ligand-cracking pathway is characterized by intramolecular hydrogen, methyl, and isopropyl abstraction, leading to the formation of metal carbide and metal hydrocarbide species. acs.orgresearchgate.net
The following table summarizes some of the key fragments observed in the PI-TOF mass spectrum of a lanthanum isopropylcyclopentadienyl complex, providing insight into the complex fragmentation pattern.
| m/z | Proposed Fragment | Fragment Group |
|---|---|---|
| 241, 243–246 | LaC₈Hₙ (n = 6, 8–11) | La(iCp) |
| 225, 227–231 | LaC₇Hₙ (n = 6, 8–12) | La(iCp) - CH₃ |
| 211, 213–216 | LaC₆Hₙ (n = 4, 6–9) | La(iCp) - C₂H₅ |
| 197, 199–202 | LaC₅Hₙ (n = 2, 4–7) | La(Cp) type |
| 183, 185–188 | LaC₄Hₙ (n = 0, 2–5) | La(iCp) - C₄Hₙ |
| 165, 167–170 | LaC₂Hₙ (n = -2, 0–3) | LaC₂ type |
| 151, 153 | LaCHₙ (n = 0, 2) | LaCH₂ type |
| 139 | La⁺ | Lanthanum ion |
Theoretical Modeling Approaches
To complement experimental findings and provide a deeper understanding of the dynamics at the atomic level, various theoretical modeling approaches have been employed. These simulations have been instrumental in mapping out the potential energy surfaces and tracking the trajectories of the photofragmentation process.
Time-Dependent Excited-State Molecular Dynamics (TDESMD) is a powerful computational method used to simulate the photofragmentation process of La(iPrCp)₃. acs.org This approach models the system's evolution by considering periodic excitations and de-excitations of the electronic configuration, mimicking the interaction with a laser field. acs.org TDESMD simulations have successfully reproduced the branching reaction pathways of ligand ejection and ligand cracking observed experimentally. acs.orgresearchgate.net These simulations further support the hypothesis that both pathways are initiated by a ligand-to-metal charge transfer (LMCT) event. acs.orgresearchgate.net The distribution of photofragmentation products in TDESMD simulations has been shown to be dependent on the intensity and wavelength of the simulated laser pulse.
To isolate the role of electronic transitions in the photodissociation process, TDESMD simulations are often compared with Excited-State Molecular Dynamics (ESMD) and classical (thermal) Molecular Dynamics (MD) simulations. acs.org In ESMD, the molecule is promoted to a specific excited state at the beginning of the simulation and then allowed to evolve on that potential energy surface. In thermal MD, the system's evolution is governed by the ground state potential energy surface with kinetic energy added to simulate thermal effects.
Comparative studies have shown that TDESMD simulations generate a richer variety of fragments that are more consistent with experimental PI-TOF-MS data than either ESMD or thermal MD. acs.org While ESMD and thermal MD do result in some fragmentation, the types and distribution of the resulting species differ significantly from those observed experimentally, highlighting the crucial role of the dynamic interplay between multiple electronic states in the photodissociation of La(iPrCp)₃. acs.org
Ab initio molecular dynamics (AIMD) simulations, which are based on first-principles quantum mechanical calculations of the forces on the atoms at each time step, have been used to explore the decomposition pathways of lanthanum isopropylcyclopentadienyl complexes. acs.orgmdpi.comarxiv.org These simulations provide a fundamental understanding of the bond-breaking and bond-forming processes without the need for empirical parameters. AIMD simulations can be used to investigate the initial steps of dissociation and the stability of various intermediate fragments, offering insights into the reaction mechanisms. mdpi.comarxiv.org
Lanthanide complexes can possess open-shell electronic structures, making spin effects important in their photochemical behavior. Spin-unrestricted TDESMD (u-TDESMD) is an extension of the TDESMD method that explicitly treats spin-up and spin-down electrons differently. researchgate.netosti.govnih.gov This approach is particularly relevant for accurately modeling photoreactions that may involve changes in spin multiplicity or proceed through open-shell radical intermediates. researchgate.netosti.govnih.gov The application of u-TDESMD to lanthanide complexes allows for a more detailed and accurate description of the electronic transitions and subsequent fragmentation dynamics, especially in cases where spin-forbidden processes may play a role. osti.gov
Competing Fragmentation Pathways
In the gas phase, the photofragmentation of Tris(isopropylcyclopentadienyl)lanthanum proceeds through two primary competing reaction pathways. acs.orgresearchgate.net These pathways have been investigated using techniques such as photoionization time-of-flight mass spectrometry (PI-TOF-MS) and simulated using computational methods like time-dependent excited-state molecular dynamics (TDESMD). acs.orgresearchgate.net The competition between these pathways dictates the nature of the resulting fragments.
Intact Ligand Stripping
One of the dominant fragmentation channels involves the stripping of an entire, intact isopropylcyclopentadienyl (iCp) ligand from the central lanthanum ion. acs.orgresearchgate.net In this pathway, the bond between the lanthanum metal center and the cyclopentadienyl (B1206354) ring is cleaved, leading to the ejection of a complete ligand molecule. This process results in the formation of [La(iCp)₂]⁺ and other related species where the ligand itself does not undergo internal decomposition during the initial fragmentation event.
Ligand Cracking within the Metal-Ligand Complex
The second competing pathway is characterized by the cracking or decomposition of the ligand while it is still coordinated to the lanthanum atom. acs.orgresearchgate.net This intricate process involves the breaking of chemical bonds within the isopropylcyclopentadienyl ligand itself, leading to a variety of smaller hydrocarbon fragments. This pathway ultimately results in the formation of metal carbide and metal hydrocarbide products. acs.orgresearchgate.net
Role of Intramolecular Abstraction Reactions (e.g., Hydrogen, Methyl, Isopropyl)
Intramolecular abstraction reactions are a critical component of the ligand-cracking pathway. acs.orgresearchgate.net In these reactions, a hydrogen atom, a methyl group (CH₃), or an entire isopropyl group is transferred from the cyclopentadienyl ring or its substituent to the lanthanum metal center or another part of the ligand complex. This internal rearrangement facilitates the breakdown of the ligand structure and is a key step in the formation of the observed metal carbide and hydrocarbide fragments. acs.orgresearchgate.net
Photoinduced Charge Transfer Phenomena
The photofragmentation processes observed in Tris(isopropylcyclopentadienyl)lanthanum are initiated by photoinduced charge transfer events. acs.orgnih.govamericanelements.com The absorption of light energy promotes an electron from a molecular orbital primarily associated with the ligand to an orbital centered on the metal, or vice versa.
Ligand-to-Metal Charge Transfer (LMCT) State Initiation
Computational simulations have suggested that both the ligand stripping and ligand cracking pathways are initiated by a ligand-to-metal charge transfer (LMCT). acs.orgresearchgate.net In an LMCT event, an electron is excited from a high-energy orbital of the isopropylcyclopentadienyl ligand to a lower-energy, vacant orbital of the lanthanum ion. libretexts.org This transfer of electron density effectively reduces the metal center and oxidizes the ligand, weakening the metal-ligand bond and inducing the subsequent fragmentation. acs.orgresearchgate.netlibretexts.org Studies comparing phonon-assisted energy dissipation with light-driven electronic transitions indicate that under medium laser intensity, the light-driven transitions leading to photolysis are more probable. nih.govamericanelements.com
Thermal Decomposition Pathways in Deposition Processes
Tris(isopropylcyclopentadienyl)lanthanum is utilized as a precursor in chemical vapor deposition (CVD) and atomic layer deposition (ALD) to create lanthanum oxide thin films. aip.org The thermal stability and decomposition behavior of the precursor are critical parameters in these processes. Research indicates that the thermal decomposition temperature for the La(iPrCp)₃ precursor is approximately 300°C. aip.org
In cyclic CVD processes for depositing lanthanum oxide, deposition temperatures can range from 170°C to 370°C. aip.org Even at temperatures above the precursor's decomposition point, such as 370°C, a self-limiting growth behavior can be observed. aip.org This suggests that the chemisorption of precursor molecules onto the film surface can be inhibited once a layer is formed, which is a characteristic feature of ALD-like growth. aip.org The decomposition process can, however, lead to the incorporation of carbon impurities into the deposited films. aip.orgresearchgate.net The choice of reactant gas (e.g., H₂O, O₂) influences the efficiency of carbon removal during the deposition process. aip.orgresearchgate.net
Research Findings on La(iPrCp)₃ Pathways
| Phenomenon | Key Findings | Methodology | References |
| Photofragmentation | Two competing pathways identified: intact ligand stripping and ligand cracking. | PI-TOF-MS, TDESMD | acs.org, researchgate.net |
| Ligand Cracking | Involves intramolecular hydrogen, methyl, and isopropyl abstraction reactions, leading to metal carbide and hydrocarbide products. | TDESMD Simulation | acs.org, researchgate.net |
| Initiation | Both fragmentation pathways are initiated by a Ligand-to-Metal Charge Transfer (LMCT) state. | TDESMD Simulation | acs.org, researchgate.net, ufl.edu |
| Thermal Decomposition | Precursor decomposition occurs around 300°C. Used in CVD and ALD between 170°C and 370°C for La₂O₃ film growth. | Cyclic CVD Experiments | aip.org |
Temperature Dependence of Precursor Decomposition
The thermal stability of Tris(isopropylcyclopentadienyl) lanthanum (La(iPrCp)₃) is a critical parameter for its application in deposition processes like Atomic Layer Deposition (ALD). Research indicates that its decomposition is highly dependent on temperature and the co-reactant used. While it is generally considered a satisfactory ALD precursor, there is some variance in the reported thermal stability window. nih.gov Increased deposition rates, indicative of thermal decomposition, have been observed to begin above 225 °C when using ozone (O₃) as the oxidant. nih.govgoogle.com When using water (H₂O) or an oxygen (O₂) plasma, the precursor is more stable, with decomposition only becoming significant at temperatures above 350 °C. nih.gov
| Condition | Onset Temperature for Thermal Decomposition | Reference |
| With O₃ oxidant | > 225 °C | nih.govgoogle.com |
| With H₂O or O₂ plasma | > 350 °C | nih.gov |
| Visual Decomposition (on Al₂O₃) | 350 °C | nih.gov |
Surface Reactions and Ligand Exchange during Atomic Layer Deposition
In-situ infrared spectroscopy studies during the ALD of lanthanum oxide using La(iPrCp)₃ and water have provided insight into the surface-level reactions. At lower deposition temperatures, around 160 °C, ligand exchange is observed to occur. nih.gov The general mechanism for ALD involves the chemisorption of the precursor onto the substrate, followed by a reaction with a co-reactant that removes the precursor's ligands and leaves a layer of the desired material. google.comrsc.org In the case of La(iPrCp)₃, the isopropylcyclopentadienyl ligands are exchanged during the process. With extended purging times after the precursor pulse, the organic ligands that have adsorbed to the surface are found to be stable. nih.gov This stability during the purge step is crucial for maintaining the self-limiting growth characteristic of ALD.
Fundamental Organolanthanide Reactivity
Organolanthanide complexes, including those with cyclopentadienyl ligands, exhibit a rich and distinct reactivity profile, largely driven by the electropositive and Lewis acidic nature of the lanthanide metal center. scribd.commsu.edu This reactivity enables fundamental transformations such as the activation of typically inert bonds and the functionalization of unsaturated molecules. nih.govacs.org
Carbon-Hydrogen Bond Activation
Organometallic lanthanide compounds are notable for their ability to perform Carbon-Hydrogen (C-H) bond activation, a challenging and highly sought-after transformation in chemistry. nih.govwikipedia.orgmdpi.com This field gained significant attention with the discovery that bis(permethylcyclopentadienyl)lanthanide methyl complexes could selectively cleave a C-H bond in methane. nih.gov This reactivity stems from the ability of the metal center to interact with and break C-H bonds, which are typically strong and kinetically inert. mdpi.com While many f-block complexes show great potential in this area, the development of fully catalytic cycles remains a key challenge. nih.gov The general mechanism often involves the formation of a C-M bond through processes like oxidative addition or σ-bond metathesis. mdpi.com This fundamental reactivity is a cornerstone of organolanthanide chemistry, opening pathways for the functionalization of hydrocarbons. nih.govrsc.org
Alkene Functionalization
Organolanthanide complexes are highly efficient catalysts for the functionalization of alkenes, particularly in hydroamination and hydrophosphination reactions. acs.orgnorthwestern.edu The general mechanism for hydroamination involves the insertion of a C=C double bond into a lanthanide-nitrogen (Ln-N) bond, which is typically the turnover-limiting step. acs.org This is followed by a rapid protonolysis step that releases the functionalized product and regenerates the active catalyst. acs.org
A detailed Density Functional Theory (DFT) analysis of phosphinoalkene hydrophosphination/cyclization catalyzed by a related complex, Cp₂LaCH(TMS)₂, provides a model for this reactivity. northwestern.edu The study found the reaction proceeds in two main steps:
C=C Insertion : The alkene part of the molecule inserts into the Lanthanum-Phosphorus (La-P) bond, forming a new La-C bond and a C-P bond. This occurs via a highly organized, seven-membered cyclic transition state. northwestern.edu
Protonolysis : The resulting lanthanum-carbon bond is then cleaved by a proton from another substrate molecule, which releases the cyclized product and regenerates the catalyst. northwestern.edu
This capability for intramolecular C=C bond insertion is a powerful tool for synthesizing complex cyclic molecules. acs.orgnorthwestern.edu
Carbonyl Activation
The reactivity of organometallic compounds towards carbonyl groups (aldehydes, ketones, esters) is a fundamental reaction in organic synthesis. msu.edu The electrophilic carbon atom of the carbonyl group is susceptible to nucleophilic attack. libretexts.org Organolanthanide compounds, featuring a highly electropositive lanthanide metal, create a highly polarized metal-carbon bond where the carbon atom is strongly nucleophilic. msu.edu
This inherent polarity makes them potent reagents for addition to carbonyls. The reaction involves the nucleophilic carbon of the organolanthanide attacking the electrophilic carbonyl carbon, forming a new carbon-carbon bond and a metal alkoxide intermediate. msu.edu Subsequent hydrolysis then yields an alcohol. msu.edu While dialkylzinc and alkylmercury compounds are often unreactive towards less reactive carbonyls like esters, the higher ionic character of the bonds in organo-alkali and organo-alkaline earth metals—and by extension, organolanthanides—makes them significantly more reactive. msu.edu This high reactivity allows them to add to a wide range of carbonyl compounds, including aldehydes, ketones, and esters, to form secondary and tertiary alcohols. msu.edu
Sigma-Bond Metathesis Reactions
Sigma-bond metathesis is a hallmark reaction of early transition metal and lanthanide complexes, particularly those in their highest oxidation state where oxidative addition is not a feasible pathway. ilpi.com This concerted process involves the exchange of a metal-ligand σ-bond with a σ-bond from an incoming substrate through a four-membered cyclic transition state, without a change in the metal's oxidation state. ilpi.comacs.org
For lanthanocene complexes, which are related to Tris(isopropylcyclopentadienyl)lanthanum, sigma-bond metathesis is a key step in catalytic cycles such as hydrogenation and C-H bond activation. The general mechanism involves the reaction of a lanthanocene hydride or alkyl with a substrate's σ-bond (e.g., H-H, C-H, Si-H). The reaction is driven by the relative bond energies of the reactants and products.
While specific studies detailing sigma-bond metathesis reactions exclusively for Tris(isopropylcyclopentadienyl)lanthanum are not extensively documented in publicly available literature, the reactivity is expected to be analogous to other lanthanocene hydrides and alkyls. The reaction of a lanthanide-hydride with a substrate like a silane (B1218182) can proceed via different transition states, influenced by the nature of the atoms involved. acs.org
Table 1: General Scheme of Sigma-Bond Metathesis
| Reactants | Transition State | Products |
| LₙLa-R + H-R' | [LₙLa---R---H---R']‡ | LₙLa-R' + H-R |
| L represents the isopropylcyclopentadienyl ligand. |
This type of reaction is fundamental to the generation of active catalytic species for various transformations. researchgate.net
Insertion Reactions into Unsaturated Bonds
The insertion of unsaturated molecules, such as alkenes and alkynes, into lanthanum-carbon or lanthanum-hydride bonds is a pivotal step in many catalytic processes, most notably in polymerization and hydrogenation. openochem.org This reaction type generally proceeds through a concerted, intramolecular mechanism involving a four-centered transition state. The stereochemistry of the insertion is typically syn, meaning the metal and the migrating group add to the same face of the unsaturated bond. libretexts.org
Organolanthanide complexes, including those of lanthanum, are known to catalyze the hydroboration of carbonyl compounds, which involves the insertion of a C=O bond. Studies on related tris(cyclopentadienyl)lanthanide complexes have shown high efficiency in the hydroboration of aldehydes and ketones. While specific data for Tris(isopropylcyclopentadienyl)lanthanum is limited, related Cp₃La complexes have demonstrated excellent catalytic performance.
The insertion of an olefin into a La-H bond is a key propagation step in olefin hydrogenation catalyzed by lanthanocene hydrides. The general mechanism is depicted as a two-step process involving the formation of the active hydride catalyst via sigma-bond metathesis, followed by olefin insertion.
Table 2: General Olefin Insertion Mechanism
| Step | Description |
| 1. Catalyst Formation | A precatalyst reacts to form a lanthanocene hydride species. |
| 2. Olefin Coordination | The alkene coordinates to the lanthanum center. |
| 3. Migratory Insertion | The hydride ligand migrates to one of the olefinic carbons, forming a new lanthanum-alkyl bond. |
| 4. Product Formation | The resulting alkyl group can undergo further reactions, such as sigma-bond metathesis with H₂, to release the alkane and regenerate the hydride catalyst. |
The rate and thermodynamics of insertion are influenced by the steric and electronic properties of both the lanthanide complex and the incoming unsaturated substrate. libretexts.org
Coupling Reactions
Reductive coupling is a class of reactions where two molecules are joined with the assistance of a metal, often involving a change in the metal's oxidation state. Low-valent early transition metals and lanthanoids are known to promote such reactions. researchgate.net These reactions can lead to the formation of new carbon-carbon bonds.
While specific examples of Tris(isopropylcyclopentadienyl)lanthanum acting as a catalyst for reductive coupling reactions are not well-documented, related lanthanide complexes have been shown to participate in such transformations. For instance, the reductive coupling of aldimines to form 1,2-diaminoethane derivatives can be promoted by samarium(II) iodide, a low-valent lanthanide species. researchgate.net
The general principle involves the reduction of the lanthanide center to a lower oxidation state, which then facilitates the coupling of substrates. The steric environment created by the bulky isopropylcyclopentadienyl ligands in Tris(isopropylcyclopentadienyl)lanthanum would likely influence the selectivity of any potential coupling reactions. vulcanchem.com
Catalytic Applications and Mechanistic Insights
Hydrofunctionalization Catalysis
Hydrofunctionalization reactions, the addition of an H-X moiety across an unsaturated bond, are fundamental processes in organic synthesis. Lanthanide complexes, including those of lanthanum, have emerged as effective catalysts for these transformations. The general mechanism for many of these reactions involves the formation of a lanthanide hydride or amide intermediate, which then undergoes migratory insertion of the unsaturated substrate followed by protonolysis to regenerate the catalyst and yield the desired product.
While specific studies detailing the use of Tris(isopropylcyclopentadienyl)lanthanum in hydrogenation are not extensively documented in readily available literature, organolanthanide complexes, in general, are known to catalyze the hydrogenation of alkenes. The mechanism is believed to proceed through a σ-bond metathesis pathway, where a lanthanide-hydride bond is the active species that adds across the double bond of the alkene.
The hydrosilylation of alkenes, the addition of a silicon-hydrogen bond across a double bond, is a widely used method for the synthesis of organosilanes. Rare-earth metal complexes have been investigated as catalysts for this reaction. Although detailed research findings for Tris(isopropylcyclopentadienyl)lanthanum in the hydrosilylation of terminal alkenes are scarce, the catalytic cycle with related lanthanide catalysts generally involves the formation of a lanthanide hydride intermediate. This intermediate then reacts with the alkene via migratory insertion, followed by reaction with the silane (B1218182) to afford the alkylsilane product and regenerate the lanthanide hydride.
A representative example of lanthanide-catalyzed hydrosilylation of a terminal alkene is shown below:
| Substrate | Silane | Catalyst System | Product | Yield (%) |
| 1-Octene | PhSiH₃ | (Cp*)₂LaCH(SiMe₃)₂ / PhSiH₃ | 1-Silyloctane | High |
The hydroboration of epoxides offers a route to valuable alcohol products. While specific data on the ring-opening hydroboration of epoxides catalyzed by Tris(isopropylcyclopentadienyl)lanthanum is not prevalent, related tris(cyclopentadienyl)lanthanide complexes have demonstrated catalytic activity in the hydroboration of carbonyl compounds. These reactions proceed under mild conditions with high efficiency. The proposed mechanism involves the activation of the B-H bond of the borane (B79455) reagent by the lanthanide complex.
The intramolecular hydroamination/cyclization of aminoalkenes is a powerful, atom-economical method for the synthesis of nitrogen-containing heterocyclic compounds. Organolanthanide complexes are highly effective catalysts for this transformation. nih.gov The catalytic cycle is initiated by the reaction of the precatalyst with the aminoalkene to generate a lanthanide-amido complex. This is followed by the intramolecular insertion of the tethered olefin into the Ln-N bond, which is often the rate-determining step. Subsequent protonolysis of the resulting lanthanide-carbon bond by another molecule of the aminoalkene substrate regenerates the active amido catalyst and releases the cyclized amine product.
Studies on related organolanthanide catalysts have shown that the steric and electronic properties of the cyclopentadienyl (B1206354) ligands significantly influence the catalytic activity and selectivity. For instance, less sterically hindered catalysts often exhibit higher turnover frequencies. acs.org
| Substrate | Catalyst System | Product | Conversion (%) |
| 2,2-Diphenyl-4-penten-1-amine | [(Me₂Si(Me₄C₅)(tBuN))]LnE(TMS)₂ | 2-Methyl-4,4-diphenylpyrrolidine | High |
Polymerization and Copolymerization Catalysis
Lanthanide complexes have played a significant role in the development of olefin polymerization catalysts.
Tris(cyclopentadienyl) type lanthanide complexes, when activated with appropriate co-catalysts such as methylaluminoxane (B55162) (MAO) or borates, can exhibit activity for the polymerization of ethylene (B1197577). The active species is typically a cationic lanthanide-alkyl complex. The polymerization proceeds via a coordination-insertion mechanism, where ethylene coordinates to the vacant site on the lanthanum center and subsequently inserts into the lanthanum-carbon bond of the growing polymer chain.
The structure of the cyclopentadienyl ligands, including the presence of substituents like the isopropyl group, can impact the catalytic activity and the properties of the resulting polyethylene.
| Catalyst System | Co-catalyst | Activity (g PE/mol·h·atm) |
| (Cp)₃Ln | MAO | Varies with Ln |
Note: This table provides a general representation of the activity of tris(cyclopentadienyl)lanthanide catalysts in ethylene polymerization.
Stereospecific Living Polymerization Systems (e.g., 1,3-Butadiene (B125203) with Styrene)
While specific data for Tris(isopropylcyclopentadienyl)lanthanum is not extensively documented in publicly available literature, the behavior of analogous lanthanide metallocene catalysts provides significant insights into its potential for stereospecific living polymerization. Living polymerization is a chain polymerization process where the ability of a growing polymer chain to terminate is removed. This allows for the synthesis of polymers with well-defined molecular weights, narrow molecular weight distributions (polydispersity index, PDI ≈ 1), and the ability to form block copolymers.
Lanthanide complexes, particularly those with substituted cyclopentadienyl ligands, have demonstrated remarkable capabilities in the living polymerization of dienes and the copolymerization of dienes with styrene (B11656). For instance, samarocene complexes bearing pentamethylcyclopentadienyl (Cp*) ligands, when activated with appropriate cocatalysts, can facilitate the stereospecific 1,4-cis living polymerization of 1,3-butadiene. iastate.edu This living system is also active towards styrene, enabling the sequential polymerization of butadiene and styrene to produce block copolymers with a high 1,4-cis microstructure in the polybutadiene (B167195) block. iastate.edu
The living nature of these polymerizations is evidenced by the linear relationship between the number-average molecular weight (Mn) of the resulting polymer and the monomer conversion. This indicates that the number of active catalytic centers remains constant throughout the polymerization process.
Below is a representative data table illustrating the living copolymerization of 1,3-butadiene and styrene using a related half-sandwich scandium catalyst, which highlights the typical outcomes of such systems.
| Entry | Monomer Feed Ratio (Butadiene:Styrene) | Polymer Yield (%) | Mn ( g/mol ) | PDI (Mw/Mn) | Butadiene Content (mol%) | Styrene Content (mol%) |
| 1 | 100:0 | 98 | 25,000 | 1.15 | 100 | 0 |
| 2 | 75:25 | 95 | 35,000 | 1.18 | 74 | 26 |
| 3 | 50:50 | 92 | 48,000 | 1.21 | 51 | 49 |
| 4 | 25:75 | 88 | 62,000 | 1.25 | 26 | 74 |
| 5 | 0:100 | 90 | - | - | 0 | 100 |
This table is a representative example based on data for analogous lanthanide catalysts and is intended for illustrative purposes.
Specific Polymerization of Dienes and Polar Monomers
The catalytic prowess of Tris(isopropylcyclopentadienyl)lanthanum and related lanthanide complexes extends to the specific polymerization of various dienes and, more challengingly, polar monomers. The high oxophilicity of lanthanide metals often leads to catalyst deactivation when polymerizing polar monomers containing functional groups like esters or ethers. rsc.org However, careful selection of the ligand framework and reaction conditions can overcome this limitation.
For diene polymerization, lanthanide-based catalysts are renowned for their high stereoselectivity. Depending on the ligand environment and the specific lanthanide metal, it is possible to obtain polybutadienes with high cis-1,4, trans-1,4, or 1,2-syndiotactic microstructures. researchgate.net The isopropyl groups on the cyclopentadienyl rings in Tris(isopropylcyclopentadienyl)lanthanum are expected to influence the stereoselectivity of the polymerization.
The polymerization of polar monomers such as methyl methacrylate (B99206) (MMA) with lanthanide cyclopentadienyl complexes has been investigated. While direct polymerization can be challenging, the use of cocatalysts and specific initiator systems can lead to successful polymerization, often with a high degree of stereocontrol, yielding syndiotactic or isotactic polymers. mdpi.com For example, certain copper(II) complexes with iminomethylpyridine-based ligands have been shown to effectively polymerize MMA to produce syndio-enriched PMMA in the presence of modified methylaluminoxane (MMAO). mdpi.com Although not a lanthanide complex, this demonstrates that with the right catalytic system, controlled polymerization of polar monomers is achievable.
Ancillary Ligand Effects on Catalytic Performance
The ancillary ligands, in this case, the three isopropylcyclopentadienyl ligands, play a crucial role in determining the catalytic performance of the lanthanum center. Their steric bulk and electronic properties directly influence the activity, selectivity, and stability of the catalyst.
The isopropyl groups on the cyclopentadienyl rings provide both steric and electronic effects. The steric bulk of the isopropyl groups can influence the coordination of the monomer to the metal center, thereby affecting the stereoselectivity of the polymerization. nih.gov Increased steric hindrance can favor the formation of specific isomers by controlling the approach of the incoming monomer.
Electronically, the isopropyl group is an electron-donating group. This increases the electron density on the cyclopentadienyl ring, which in turn increases the electron-donating ability of the ligand as a whole. This electronic effect modulates the reactivity of the lanthanum center. The tuning of these steric and electronic properties is a key strategy for optimizing catalyst performance. For instance, in rhodium(III)-catalyzed C-H activation reactions, subtle variations in the substituents on the cyclopentadienyl ligand have been shown to have a significant impact on reactivity and selectivity. gatech.edu
The electronic nature of the ancillary ligands directly impacts the electrophilicity of the lanthanum metal center. The electron-donating isopropyl groups increase the electron density at the lanthanum atom, which consequently decreases its electrophilicity. rsc.org A less electrophilic metal center can exhibit different catalytic behavior compared to a more electrophilic one. For instance, a decrease in electrophilicity might reduce the rate of polymerization but could also enhance the catalyst's tolerance towards polar functional groups in the monomers. The balance of electrophilicity is critical; the metal center must be electrophilic enough to activate the monomer but not so reactive that it leads to undesirable side reactions or catalyst decomposition.
Immobilizing organolanthanum catalysts on solid supports like silica (B1680970) is a strategy to create heterogeneous catalysts with improved stability and reusability. iastate.edu The support can also influence the catalytic activity and selectivity. When Tris(isopropylcyclopentadienyl)lanthanum or a similar organolanthanum complex is grafted onto a dehydroxylated silica surface, new catalytically active sites are formed. iastate.edurajasthan.gov.in
The nature of the silica support and the method of catalyst preparation can significantly affect the structure of the resulting surface species and their catalytic performance. iastate.edumdpi.com For example, silica-supported organolanthanum complexes have been shown to be active catalysts for the polymerization of ethylene and the ring-opening of epoxides. iastate.edurajasthan.gov.in The interaction between the lanthanum center and the silanol (B1196071) groups on the silica surface can modify the electronic environment of the metal, thereby altering its catalytic properties. Research has shown that silica-supported lanthanum trifluoroacetate (B77799) and trichloroacetate (B1195264) act as efficient and reusable Lewis acid catalysts. nih.gov
| Catalyst System | Support | Monomer | Polymer Product | Key Findings |
| Organolanthanum Complex | Mesoporous Silica | Ethylene | Polyethylene | Supported catalyst showed high activity and produced high molecular weight polymer. iastate.edu |
| Lanthanum Trisbenzyl | Dehydroxylated Silica | Styrene | Polystyrene | Active in polymerization, with evidence of alkyl group transfer to the support. |
| Lanthanum Alkyl | SBA-type MSN | Epoxides | Polyethers | Single-site supported catalysts were more selective and often more active than the homogeneous analogue. iastate.edu |
This table provides examples of silica-supported organolanthanum catalyst systems and their applications.
Mechanistic Investigations of Catalytic Cycles
Understanding the mechanistic details of the catalytic cycle is fundamental to optimizing catalyst performance and designing new, more efficient catalysts. For the polymerization of dienes catalyzed by lanthanocene complexes, the generally accepted mechanism involves the coordination of the monomer to the vacant coordination site of the cationic lanthanide alkyl species, followed by insertion into the metal-carbon bond.
Proposed Catalytic Cycle for 1,3-Butadiene Polymerization:
Initiation: The active catalytic species is typically a cationic lanthanide alkyl complex, which can be formed by the reaction of the Tris(isopropylcyclopentadienyl)lanthanum precursor with a cocatalyst.
Monomer Coordination: A molecule of 1,3-butadiene coordinates to the lanthanum center. The coordination mode (e.g., η⁴-cis or η⁴-trans) is a key determinant of the resulting polymer microstructure.
Insertion: The coordinated diene inserts into the La-C bond of the growing polymer chain. This step is often the rate-determining step of the polymerization. The regioselectivity and stereoselectivity of this insertion step dictate the microstructure of the polymer (e.g., 1,4-cis, 1,4-trans, or 1,2-).
Propagation: The newly formed π-allyl lanthanide species can then coordinate and insert another monomer molecule, leading to the propagation of the polymer chain.
Computational studies, particularly using Density Functional Theory (DFT), have provided valuable insights into the energetics of different pathways within the catalytic cycle. nih.gov These studies have helped to elucidate the factors that control stereoselectivity, such as the relative stabilities of different isomeric transition states. For neodymium-based Ziegler-Natta catalysts, DFT simulations have been used to rationalize the high cis-stereospecificity observed in 1,3-butadiene polymerization. These computational models suggest that the steric and electronic properties of the ligands, such as the isopropylcyclopentadienyl ligand, play a critical role in determining the preferred reaction pathway. nih.gov
Reaction Pathway Analysis
The catalytic applications of lanthanide complexes, including Tris(isopropylcyclopentadienyl)lanthanum, often revolve around their Lewis acidic nature and their ability to activate substrates. In reactions such as hydrodeoxygenation, a plausible reaction pathway would commence with the coordination of the oxygen-containing substrate to the electron-deficient lanthanum center. This initial coordination polarizes the C-O bond, rendering it more susceptible to cleavage.
For a reaction like the hydrodeoxygenation of a diaryl ether, the proposed pathway would likely involve the following key steps:
Substrate Coordination: The diaryl ether coordinates to the La(III) center of the Tris(isopropylcyclopentadienyl)lanthanum complex.
C-O Bond Activation: The Lewis acidic lanthanum center weakens the C-O bond of the coordinated ether.
Reductive Cleavage: In the presence of a reducing agent (e.g., a silane or dihydrogen), the activated C-O bond undergoes cleavage. This step may proceed through the formation of a lanthanum hydride or by direct transfer of a hydride from the reducing agent to the activated substrate.
Product Formation and Catalyst Regeneration: Following C-O bond scission, the resulting products (an arene and a phenoxide) are formed. The lanthanum-phenoxide intermediate would then react with the reducing agent to regenerate the active catalyst and produce the final hydroxylated product, which may undergo further deoxygenation.
The bulky isopropylcyclopentadienyl ligands play a crucial role in modulating the steric environment around the lanthanum center, influencing substrate accessibility and the selectivity of the catalytic transformation. researchgate.net
Identification of Active Catalytic Species and Intermediates
The active catalytic species in reactions mediated by Tris(isopropylcyclopentadienyl)lanthanum is likely a coordinatively unsaturated lanthanum complex. The initial precatalyst, La(iPrCp)₃, may itself be the active species, or it could be converted in situ to a more reactive form.
In many lanthanide-catalyzed reductions, a key intermediate is a lanthanum hydride species . The formation of a lanthanum hydride can occur through various pathways, such as reaction with a reducing agent like H₂ or a silane. This hydride is highly reactive and can participate directly in the cleavage of C-O bonds. For instance, in related lanthanide systems, lanthanum hydrides have been shown to be competent in the reduction of carbonyls and the cleavage of ester C-O bonds.
Other potential intermediates include:
Lanthanum-substrate adducts: Formed by the initial coordination of the oxygen-containing substrate to the lanthanum center.
Lanthanum alkoxide or aryloxide complexes: Formed after the cleavage of the C-O bond. These intermediates must be efficiently converted back to the active catalyst to ensure catalytic turnover.
The identification and characterization of these transient species often require advanced spectroscopic techniques, such as in-situ NMR or X-ray absorption spectroscopy, which have not been extensively reported for this specific compound.
Role of Lanthanum in Specific Bond Cleavages (e.g., C-O Bond)
The primary role of the lanthanum(III) ion in the cleavage of C-O bonds is to act as a potent Lewis acid . The oxophilicity of lanthanides, meaning their strong affinity for oxygen, is a key driving force in these catalytic processes.
The specific functions of the lanthanum center include:
Activation of the C-O Bond: By coordinating to the oxygen atom of a substrate like an ether or an ester, the lanthanum ion withdraws electron density from the C-O bond. This polarization significantly weakens the bond, lowering the activation energy for its cleavage.
Facilitating Hydride Transfer: The lanthanum center can act as a template, bringing the reducing agent (e.g., a silane or H₂) and the substrate into close proximity. This facilitates the transfer of a hydride to the electrophilic carbon atom of the activated C-O bond.
The electronic properties of the lanthanum ion, combined with the steric and electronic effects of the isopropylcyclopentadienyl ligands, create a unique chemical environment that enables the selective cleavage of otherwise inert C-O bonds. researchgate.net
Materials Science Applications As Precursors
Metal-Organic Chemical Vapor Deposition (MOCVD) of Lanthanum-Containing Films
Tris(isopropylcyclopentadienyl) (B14800252) lanthanum is utilized in MOCVD processes to deposit thin films of lanthanum compounds, most notably lanthanum oxide (La2O3). This technique involves the introduction of the gaseous precursor into a reaction chamber where it thermally decomposes on a heated substrate, leading to the formation of a solid film.
The deposition of lanthanum oxide thin films via a cyclic MOCVD or chemical vapor deposition (CVD) method using tris(isopropylcyclopentadienyl)lanthanum has been successfully demonstrated. In these processes, the lanthanum precursor is alternately introduced into the deposition chamber with a reactant gas. Studies have explored a range of deposition temperatures, typically between 170°C and 370°C.
The choice of reactant gas plays a significant role in the properties of the deposited films. Water (H₂O), oxygen (O₂), and ammonia (B1221849) (NH₃) have been investigated as reactants. When H₂O is used, the deposition process can yield films with a low carbon impurity concentration, often less than 1 atomic percent. elsevierpure.com Post-deposition annealing can further reduce this residual carbon content. The use of H₂O as a reactant suggests a reaction mechanism involving surface hydroxyl groups, which is characteristic of an ALD-like process.
Films deposited with O₂ and NH₃ as reactants have also been studied. However, films produced with H₂O have shown the lowest carbon incorporation across the investigated temperature range. elsevierpure.com This is attributed to the more efficient reaction between the lanthanum precursor and water molecules. Following deposition, rapid thermal annealing (RTA) at high temperatures, such as 870°C, can induce a transformation of the lanthanum oxide film into a silicate (B1173343), which can alter the film's electronic properties, including its band gap. elsevierpure.com The dielectric constant of the deposited lanthanum oxide films has been estimated to be approximately 16. elsevierpure.com
Table 1: MOCVD/Cyclic CVD Parameters for Lanthanum Oxide Films
| Parameter | Value | Reference |
|---|---|---|
| Precursor | Tris(isopropylcyclopentadienyl) lanthanum | elsevierpure.com |
| Deposition Temperature | 170 - 370 °C | elsevierpure.com |
| Reactant Gases | H₂O, O₂, NH₃ | elsevierpure.com |
| Carbon Impurity (with H₂O) | < 1 at. % | elsevierpure.com |
| Dielectric Constant | ~16 | elsevierpure.com |
While detailed mechanistic studies on the thermal decomposition of tris(isopropylcyclopentadienyl)lanthanum in a conventional, continuous MOCVD process are not extensively available in the provided search results, insights can be drawn from cyclic deposition studies and the general understanding of organometallic precursor behavior.
In a cyclic CVD process, which shares characteristics with ALD, the film growth is based on sequential, self-limiting surface reactions. When using H₂O as a co-reactant, the mechanism is believed to involve the reaction between the incoming tris(isopropylcyclopentadienyl)lanthanum molecules and hydroxyl (-OH) groups on the substrate surface. This reaction would lead to the release of one or more isopropylcyclopentadiene ligands and the formation of a lanthanum-oxygen bond on the surface.
Even at temperatures above the precursor's decomposition temperature (around 300°C), a self-limiting growth behavior has been observed in cyclic deposition. elsevierpure.com This suggests that the chemisorbed precursor molecules on the film surface can inhibit further precursor adsorption, a key feature of self-regulated growth. However, achieving saturation of the growth rate can require longer precursor injection times. elsevierpure.com
For a more traditional MOCVD process operating in a continuous mode, the precursor would decompose primarily due to the substrate temperature. The decomposition would likely involve the breaking of the lanthanum-cyclopentadienyl bonds, leading to the liberation of the organic ligands and the deposition of lanthanum atoms, which then react with an oxygen source to form lanthanum oxide. The specific gas-phase and surface reactions would be complex and dependent on process parameters such as temperature, pressure, and the partial pressure of the reactants.
Atomic Layer Deposition (ALD) of Lanthanum-Containing Films
This compound is a well-regarded precursor for the ALD of lanthanum-containing films due to its volatility and ability to participate in self-limiting surface reactions. ALD allows for the deposition of highly conformal and uniform films with precise thickness control at the atomic level.
The ALD of lanthanum oxide using this compound has been a subject of significant research, particularly for applications in microelectronics where La₂O₃ is a candidate for high-k gate dielectrics. The process involves the sequential pulsing of the lanthanum precursor and a co-reactant, separated by purge steps, to achieve layer-by-layer growth.
The choice of the oxygen source, or co-reactant, is critical in the ALD process as it influences the deposition temperature, growth rate, film purity, and electrical properties.
Water (H₂O): Water is a common co-reactant for La₂O₃ ALD with tris(isopropylcyclopentadienyl)lanthanum. The reaction mechanism involves the precursor reacting with surface hydroxyl groups. However, the hygroscopic nature of La₂O₃ can lead to challenges, and achieving self-limiting growth may require low deposition temperatures (below 200°C) and extended purge times after the water pulse.
Oxygen Plasma (O₂ Plasma): Plasma-enhanced ALD (PE-ALD) using an oxygen plasma as the co-reactant has been shown to produce pure La₂O₃ films. PE-ALD can offer benefits such as a higher growth rate and improved electrical properties, including a higher dielectric constant and lower leakage current density, when compared to thermal ALD with water.
Ozone (O₃): Ozone is a highly reactive oxidant that can be used in ALD to deposit La₂O₃. It has been reported that the use of ozone can lead to a stable ALD process window. The strong oxidizing nature of ozone can facilitate the complete removal of precursor ligands, potentially leading to purer films.
Ammonia (NH₃): While less common as a primary oxidant for oxides, ammonia has been used as a reactant in cyclic deposition studies. In some cases, annealing in an NH₃ atmosphere after deposition has been shown to improve the thermal stability and dielectric constant of the La₂O₃ films due to nitrogen incorporation.
Table 2: Reactant Gases in ALD of La₂O₃ and Their Effects
| Reactant Gas | Process Type | Key Observations |
|---|---|---|
| H₂O | Thermal ALD | Self-limiting growth at < 200°C with long purge times |
| O₂ Plasma | PE-ALD | Higher growth rate and improved electrical properties compared to thermal ALD |
| O₃ | Thermal ALD | Can provide a stable ALD process window |
| NH₃ | Thermal (Post-annealing) | Can improve thermal stability and dielectric constant |
A key characteristic of a successful ALD process is the self-saturating nature of the precursor and co-reactant pulses. This means that once the substrate surface is fully covered with a monolayer of the reactant, no further reaction occurs, leading to a constant growth-per-cycle (GPC).
For the ALD of La₂O₃ using tris(isopropylcyclopentadienyl)lanthanum, self-limiting growth has been demonstrated. Studies have shown that the GPC becomes constant with increasing precursor pulse time, confirming the self-saturation of the precursor chemisorption. However, the conditions to achieve this can be stringent. For instance, when using water as the co-reactant, achieving self-limiting growth has been found to be dependent on maintaining a low deposition temperature (e.g., below 200°C) and employing very long purge times after the water pulse.
The ALD temperature window is a critical process parameter. For tris(isopropylcyclopentadienyl)lanthanum, increased deposition rates due to thermal decomposition have been observed to begin above 225°C when using O₃, and above 350°C when using an O₂ plasma or H₂O. elsevierpure.com Within the ALD window, the GPC is typically stable or weakly dependent on temperature.
Deposition of Mixed Metal Oxide Films (e.g., Lanthanum Aluminates, Lanthanum-Doped Hafnia)
Beyond pure La₂O₃, this compound is a valuable precursor for depositing mixed metal oxide films. These materials are of interest because they can offer tailored properties that surpass those of the constituent binary oxides.
Lanthanum aluminate (LaAlO₃) is a promising high-k dielectric material that can be synthesized by co-depositing La(iPrCp)₃ with an aluminum precursor, such as Trimethylaluminum (TMA) nih.govepa.govkisti.re.kr. The ALD process for LaAlO₃ involves alternating pulses of the La and Al precursors, separated by pulses of an oxidant like water or ozone nih.govepa.govresearchgate.net. This co-deposition allows for the creation of an amorphous film with a high dielectric constant and good thermal stability kisti.re.kr. The formation of La-Al-O bonds in the film can be controlled by the ratio of the precursor pulses nih.gov.
Similarly, this compound can be used to incorporate lanthanum as a dopant into other high-k oxides like hafnium oxide (HfO₂) researchgate.netlu.seaalto.fiaalto.fi. Doping HfO₂ with lanthanum can help to stabilize the desirable ferroelectric phase of the material, which is of interest for applications in non-volatile memory devices lu.seaalto.fiaalto.fi. The doping is achieved by introducing cycles of La(iPrCp)₃ deposition within the HfO₂ ALD process rit.edu.
In the ALD of mixed metal oxides like lanthanum aluminate, the ratio of the precursor pulses is a critical parameter that directly influences the stoichiometry and, consequently, the physical and electrical properties of the resulting film nih.govepa.gov. By adjusting the ratio of La(iPrCp)₃ to TMA pulses, the composition of the La₁₋ₓAlₓO₃ film can be precisely controlled nih.gov.
An increase in the La precursor pulse ratio leads to a higher percentage of lanthanum in the film nih.gov. This, in turn, can significantly affect the dielectric constant, equivalent oxide thickness (EOT), and electrical stability of the film nih.govepa.gov. For instance, studies have shown that increasing the La precursor pulse can improve the film's characteristics nih.gov.
Below is an interactive data table summarizing the effect of varying La/Al precursor pulse ratios on the atomic composition of La₁₋ₓAlₓO₃ films.
Data sourced from a study on La₁₋ₓAlₓO₃ films deposited by ALD nih.gov.
Post-Deposition Treatments and Their Effects (e.g., Rapid Thermal Annealing, Plasma Nitridation)
Post-deposition treatments are often necessary to improve the quality and performance of thin films grown using this compound.
Rapid Thermal Annealing (RTA):
RTA is a common post-deposition treatment that can have several effects on La₂O₃ and related films. Annealing can help to reduce impurity content, such as residual carbon aip.orgelsevierpure.com. It can also induce crystallization of the film. For example, as-deposited amorphous La₂O₃ can transform into hexagonal La₂O₃ after annealing at temperatures of 800°C or higher aalto.fi.
However, RTA can also lead to the formation of an interfacial layer, such as lanthanum silicate, when the film is in contact with a silicon substrate aip.org. The formation of this silicate layer can increase the band gap of the film aip.org. The annealing ambient (e.g., N₂ or O₂) can also influence the film's properties. For instance, N₂-RTA has been observed to suppress the diffusion of Si into the La-oxide film compared to O₂-RTA, which can affect the capacitance of the device aip.org.
Plasma Nitridation:
While specific information on plasma nitridation of films grown from La(iPrCp)₃ is not detailed in the provided search results, it is a known technique for incorporating nitrogen into oxide films. This can be beneficial for improving the thermal stability and barrier properties of the dielectric film and for passivating defects at the interface with the silicon substrate.
Applications in Microelectronics (e.g., High-k Gate Dielectrics)
The primary application of this compound in microelectronics is as a precursor for depositing high-k gate dielectrics in metal-oxide-semiconductor field-effect transistors (MOSFETs) jkps.or.kriaea.orgnih.gov. As transistors are scaled down, the traditional silicon dioxide (SiO₂) gate dielectric has become too thin, leading to excessive leakage currents nih.gov. High-k materials like La₂O₃ and LaAlO₃, deposited using La(iPrCp)₃, can be made physically thicker than SiO₂ while maintaining the same capacitance, thereby reducing leakage current and improving device performance nih.govresearchgate.net.
The use of La(iPrCp)₃ in ALD allows for the deposition of these high-k films with the required uniformity, conformality, and thickness control for advanced semiconductor manufacturing researchgate.net. Furthermore, lanthanum-containing films are being explored for their ability to adjust the work function in advanced MOSFETs and for their potential in ferroelectric memory applications when doped into materials like HfO₂ nih.govlu.seaalto.fiaalto.fi.
Deposition of Intermetallic Compounds
While the search results primarily focus on the deposition of lanthanum oxide, the use of organometallic precursors like Tris(isopropylcyclopentadienyl)lanthanum in MOCVD can, in principle, be extended to the deposition of intermetallic compounds. By co-decomposing this precursor with other organometallic compounds containing different metals, it may be possible to synthesize thin films of lanthanum-containing intermetallic alloys. The specific intermetallic phases formed would depend on the choice of the co-precursor and the deposition conditions.
Future Research Directions and Perspectives
Development of Novel Ligand Systems for Enhanced Reactivity and Stability
The cyclopentadienyl (B1206354) (Cp) ligand and its substituted derivatives are foundational in organometallic chemistry. researchgate.net For lanthanide complexes like Tris(isopropylcyclopentadienyl)lanthanum, the ligand framework is crucial for stability and reactivity. A significant avenue for future research lies in the rational design of new ligand systems. The introduction of sterically demanding ligands can be a key strategy. researchgate.net Research has shown that modifying ligands, for instance by using substituted cyclopentadienyls or N-heterocyclic carbenes, can stabilize unusual oxidation states and coordination geometries in lanthanide complexes. researchgate.net
Future work will likely focus on synthesizing novel analogues of Tris(isopropylcyclopentadienyl)lanthanum with modified cyclopentadienyl rings. These modifications could include incorporating different alkyl groups, silyl (B83357) groups, or tethering functional arms to the Cp ring. The goal of these modifications would be to fine-tune the electronic and steric properties of the complex. Enhancing thermal stability is particularly important for applications in chemical vapor deposition (CVD) and atomic layer deposition (ALD), as precursor stability directly impacts film quality. nih.gov Aromatic carboxylic acid ligands and nitrogen-containing auxiliary ligands have been shown to form stable complexes with lanthanide ions, suggesting that mixed-ligand systems incorporating these functionalities with cyclopentadienyl groups could yield compounds with superior properties. nih.gov
Advanced Computational Approaches for Predictive Modeling of Reaction Pathways and Materials Properties
Computational chemistry offers powerful tools for understanding and predicting the behavior of complex molecules. For Tris(isopropylcyclopentadienyl)lanthanum, advanced computational methods are essential for modeling its photofragmentation pathways and reaction dynamics. researchgate.netnih.gov Studies have utilized methods like time-dependent excited-state molecular dynamics (TDESMD) to simulate the dissociation process of the gas-phase complex, providing insights that complement experimental mass spectrometry data. researchgate.netnih.gov
The future of this research area involves the application of more sophisticated and predictive computational models. By combining quantum mechanical calculations with molecular dynamics, researchers can create detailed maps of potential energy surfaces for reactions involving Tris(isopropylcyclopentadienyl)lanthanum. This can help predict the outcomes of catalytic cycles or the decomposition pathways during thin film deposition. Such predictive modeling can accelerate the discovery of new catalytic applications by screening potential reactions in silico before attempting them in the lab. Furthermore, these models can help interpret complex experimental results, such as the fragmentation patterns observed in photoionization time-of-flight (PI-TOF) mass spectra, by revealing the underlying dynamics determined by excitation energy and mechanisms. nih.gov
Exploration of New Catalytic Transformations and Selectivities
Lanthanide complexes are known for their unique catalytic activities. While much of the research on Tris(isopropylcyclopentadienyl)lanthanum has focused on its role as a deposition precursor, its potential as a catalyst remains an area ripe for exploration. Lanthanum(III) compounds, in general, have demonstrated high efficiency in reactions like transesterification. rsc.org Ligand-free lanthanum(III) catalysts can be highly effective, suggesting that the reactivity of the lanthanum center in Tris(isopropylcyclopentadienyl)lanthanum could be harnessed for various organic transformations. rsc.org
Future research should systematically investigate the catalytic activity of Tris(isopropylcyclopentadienyl)lanthanum and its derivatives in a broader range of reactions. This could include polymerization of olefins, ring-opening polymerization of cyclic esters, and various carbon-carbon and carbon-heteroatom bond-forming reactions. A key focus will be on achieving high levels of chemo-, regio-, and stereoselectivity, which are critical in modern organic synthesis. rsc.org By modifying the isopropylcyclopentadienyl ligand, it may be possible to create chiral catalysts for asymmetric synthesis, a highly valuable application. The development of in-situ prepared catalysts from precursors like lanthanum(III) isopropoxide has shown promise for practical applications, a strategy that could be adapted for cyclopentadienyl systems. rsc.org
Integration into Emerging Materials Technologies and Device Architectures
Tris(isopropylcyclopentadienyl)lanthanum is a known precursor for the deposition of lanthanum-containing thin films, which are critical components in various electronic and optical devices. americanelements.com Lanthanum oxide (La₂O₃) is a high-k dielectric material considered a potential replacement for silicon dioxide in next-generation microelectronics due to its high permittivity and thermal stability. avs.orgjkps.or.kr The use of Tris(isopropylcyclopentadienyl)lanthanum in deposition processes like ALD allows for the creation of uniform and conformal thin layers. avs.orgresearchgate.net
Future research will focus on optimizing deposition processes using this precursor to improve film quality and to integrate these materials into novel device architectures. This includes the fabrication of advanced transistors, capacitors, and memory devices. The properties of the deposited lanthanum oxide films, such as leakage current and capacitance, are highly dependent on deposition conditions and post-deposition treatments like rapid thermal annealing (RTA). researchgate.net Further studies are needed to refine these processes for specific applications. researchgate.net Beyond electronics, lanthanide-based materials have applications in luminescence and catalysis, and integrating films derived from Tris(isopropylcyclopentadienyl)lanthanum into photonic devices or catalytic membranes represents a promising frontier. nih.govrsc.org
Deeper Mechanistic Understanding of Surface Chemistry in Thin Film Deposition Processes
While Tris(isopropylcyclopentadienyl)lanthanum is used for thin film deposition, a complete understanding of the underlying surface chemistry is still developing. The growth of lanthanum oxide films via ALD or CVD involves complex surface reactions between the precursor, the co-reactant (like water or ozone), and the substrate surface. avs.orgrsc.org The efficiency of these reactions, the incorporation of impurities like carbon, and the initial nucleation of the film are all governed by these surface mechanisms. avs.orgresearchgate.net
Future research must employ advanced in-situ characterization techniques to probe the deposition process in real-time. Techniques like in-situ Fourier transform infrared (FTIR) spectroscopy can monitor the consumption of surface species and the formation of the oxide film on a cycle-by-cycle basis in ALD. avs.org Understanding how the precursor interacts with the substrate, how ligands are removed, and how the film nucleates and grows is crucial for controlling film properties at the atomic level. avs.orgresearchgate.net Studies have shown that the choice of co-reactant and the deposition temperature significantly affect carbon incorporation and film purity. researchgate.net A more profound mechanistic understanding will enable the rational design of deposition processes to produce highly pure, uniform, and defect-free lanthanum-based films for advanced technological applications.
Q & A
Basic Research Questions
Q. What are the critical considerations for synthesizing Tris(isopropylcyclopentadienyl)lanthanum with high purity?
- Methodological Answer : Synthesis requires strict inert atmosphere handling (e.g., argon or nitrogen) to prevent hydrolysis or oxidation, as the compound reacts violently with water and air . Cyclopentadienyl ligand substitution kinetics should be optimized by controlling reaction temperature (typically 60–100°C) and solvent polarity (e.g., THF or toluene). Yield improvements often involve stoichiometric adjustments of LaCl₃ to isopropylcyclopentadienyl ligands (1:3 molar ratio) and reflux duration (12–24 hours) . Post-synthesis purification via vacuum sublimation or recrystallization in dry hexane is recommended .
Q. How should researchers characterize the structural integrity of Tris(isopropylcyclopentadienyl)lanthanum?
- Methodological Answer : Use a combination of:
- X-ray crystallography to confirm ligand coordination geometry and La–C bond distances.
- NMR spectroscopy (¹H, ¹³C) in deuterated benzene to detect ligand symmetry and impurities.
- Elemental analysis (C, H, La) to verify stoichiometry within ±0.3% deviation .
- FT-IR spectroscopy to identify ν(C=C) stretching modes of cyclopentadienyl ligands (1450–1600 cm⁻¹) .
Q. What safety protocols are essential for handling Tris(isopropylcyclopentadienyl)lanthanum?
- Methodological Answer :
- Inert Atmosphere : Use gloveboxes or Schlenk lines with O₂/H₂O levels <1 ppm to prevent pyrophoric reactions .
- Personal Protective Equipment (PPE) : Wear flame-resistant lab coats, nitrile gloves, and safety goggles. Respiratory protection (N95 masks) is required during powder handling .
- Fire Safety : Class D dry-powder extinguishers (e.g., sodium chloride) must be accessible. Avoid water-based extinguishers due to gas evolution .
Advanced Research Questions
Q. How do ligand substituents (e.g., isopropyl vs. n-butyl) influence the reactivity of lanthanum cyclopentadienyl complexes?
- Methodological Answer : Bulkier substituents (e.g., isopropyl) increase steric hindrance, reducing Lewis acidity and altering catalytic activity. Comparative studies using kinetic assays (e.g., ethylene polymerization rates) and DFT calculations can quantify electronic effects (e.g., La charge density changes via Natural Bond Orbital analysis). Ligand lability studies in THF at varying temperatures (25–80°C) reveal substitution kinetics .
Q. How can contradictions in reported catalytic activity data for Tris(isopropylcyclopentienyl)lanthanum be resolved?
- Methodological Answer : Systematically evaluate:
- Impurity Profiles : Trace oxygen or moisture contamination during synthesis can deactivate catalytic sites. Use ICP-MS to quantify La purity (>99.9%) .
- Reaction Conditions : Standardize solvent (dry toluene vs. THF), temperature (±2°C control), and substrate-to-catalyst ratios.
- In Situ Characterization : Operando XAFS or Raman spectroscopy to monitor active species during catalysis .
Q. What computational approaches predict the thermodynamic stability of Tris(isopropylcyclopentadienyl)lanthanum under oxidative conditions?
- Methodological Answer :
- DFT Calculations : Optimize molecular geometry at the B3LYP/def2-TZVP level to compute bond dissociation energies (La–C) and HOMO-LUMO gaps.
- Molecular Dynamics (MD) : Simulate degradation pathways in humid environments using OPLS-AA force fields.
- Thermogravimetric Analysis (TGA) : Correlate computational predictions with experimental decomposition thresholds (e.g., >150°C in air) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
